molecular formula C10H11NO2 B11112828 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone CAS No. 19433-17-1

1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone

Cat. No.: B11112828
CAS No.: 19433-17-1
M. Wt: 177.20 g/mol
InChI Key: TVBBAKXSFWTTLO-FLIBITNWSA-N
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Description

1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

19433-17-1

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

[(Z)-1-phenylethylideneamino] acetate

InChI

InChI=1S/C10H11NO2/c1-8(11-13-9(2)12)10-6-4-3-5-7-10/h3-7H,1-2H3/b11-8-

InChI Key

TVBBAKXSFWTTLO-FLIBITNWSA-N

Isomeric SMILES

C/C(=N/OC(=O)C)/C1=CC=CC=C1

Canonical SMILES

CC(=NOC(=O)C)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone, more commonly known as Acetophenone O-acetyl oxime, is a stable, crystalline organic compound that serves as a pivotal intermediate in modern synthetic chemistry. Derived from acetophenone, this O-acyl oxime is not merely a protected form of the parent oxime but an activated synthon with unique reactivity. Its significance lies primarily in the strategic weakness of the N-O bond, which can be selectively cleaved under thermal or metal-catalyzed conditions. This property makes it an excellent precursor for generating iminyl radicals, which are subsequently harnessed in a variety of powerful bond-forming reactions, including C-H functionalization and the construction of complex nitrogen-containing heterocycles. This guide provides a comprehensive overview of its physicochemical properties, detailed spectroscopic characterization, a validated synthesis protocol, and an exploration of its core reactivity and synthetic applications.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of fundamental physical properties are the bedrock of any chemical investigation. Acetophenone O-acetyl oxime is a well-characterized compound with consistent and verifiable properties.

  • IUPAC Name: (1-phenylethylideneamino) acetate[1]

  • Common Name: Acetophenone O-acetyl oxime

  • CAS Number: Not explicitly found for this specific synonym, but the parent oxime is well-documented.

  • Molecular Structure:

    
    
    

The table below summarizes the core physicochemical data for the compound, compiled from authoritative databases and peer-reviewed literature.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂PubChem[1]
Molecular Weight 177.20 g/mol PubChem[1]
Appearance White solidOrganic Syntheses[2]
Melting Point 54-56 °COrganic Syntheses[2]
SMILES CC(=NOC(=O)C)C1=CC=CC=C1PubChem[1]
InChIKey TVBBAKXSFWTTLO-UHFFFAOYSA-NPubChem[1]

Spectroscopic and Analytical Characterization

The structural integrity of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone is unambiguously confirmed through a standard suite of spectroscopic techniques. The data presented below is based on a validated procedure reported in Organic Syntheses, which serves as a benchmark for researchers synthesizing this compound.[2]

Technique Observed Peaks and Assignments
¹H NMR δ (ppm) in CDCl₃: 7.75-7.73 (m, 2H, Ar-H ortho), 7.47-7.39 (m, 3H, Ar-H meta/para), 2.40 (s, 3H, C(=N)CH₃), 2.28 (s, 3H, C(=O)CH₃)
¹³C NMR δ (ppm) in CDCl₃: 168.9 (C=O), 162.4 (C=N), 134.8 (Ar-C ipso), 130.5 (Ar-C para), 128.5 (Ar-C meta), 126.9 (Ar-C ortho), 19.8 (C(=O)CH₃), 14.4 (C(=N)CH₃)
Infrared (IR) ν (cm⁻¹) on KBr film: 1761 (C=O stretch, ester), 1616 (C=N stretch, oxime), 1208 (C-O stretch, ester)
HRMS (ESI+) m/z calculated for C₁₀H₁₁NO₂Na [M+Na]⁺: 200.0682; found: 200.0685

Expert Interpretation: The spectroscopic data provides a clear and self-validating fingerprint of the molecule. The ¹H NMR spectrum distinctly shows two methyl singlets, differentiating the methyl group of the acetyl moiety from the one attached to the imine carbon. The ¹³C NMR confirms the presence of two key carbonyl/imine carbons at 168.9 and 162.4 ppm, respectively. Critically, the IR spectrum displays a strong absorption at 1761 cm⁻¹, unequivocally identifying the acetyl ester carbonyl group, distinguishing it from the parent acetophenone oxime which lacks this feature.

Synthesis and Purification

The preparation of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone is a robust, two-step process starting from commercially available acetophenone. The methodology described here is adapted from a well-vetted procedure published in Organic Syntheses, ensuring high reliability and reproducibility.[2]

SynthesisWorkflow Acetophenone Acetophenone Oxime Acetophenone Oxime Acetophenone->Oxime 1. Hydroxylamine 2. NaOAc, MeOH, 80°C Target 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone Oxime->Target Acetic Anhydride, Pyridine, CH2Cl2

Caption: Synthetic pathway from acetophenone to the target O-acetyl oxime.

Detailed Experimental Protocol

Part A: Synthesis of Acetophenone Oxime (Precursor)

  • Rationale: The initial step involves the classic condensation of a ketone with hydroxylamine to form the oxime. Using an acetate buffer system helps maintain a suitable pH for the reaction to proceed efficiently.

  • To a round-bottomed flask, add acetophenone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in methanol.

  • Heat the mixture to 80 °C and stir for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

  • After completion, cool the reaction to room temperature and add water to precipitate the product.

  • Filter the resulting white solid, wash with cold water, and dry under reduced pressure. The crude acetophenone oxime is typically of sufficient purity to be used directly in the next step.[2]

Part B: Synthesis of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone (Acetylation)

  • Rationale: This step is a standard acylation of the oxime's hydroxyl group. Acetic anhydride is the acetyl source, and pyridine acts as both a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.

  • In a clean, dry round-bottomed flask, dissolve the crude acetophenone oxime from Part A (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add pyridine (2.0 eq) to the solution and cool the flask in an ice bath to 0 °C.

  • Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash successively with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the target compound as a white crystalline solid.[2]

Chemical Reactivity and Synthetic Applications

The synthetic utility of Acetophenone O-acetyl oxime stems from the predictable reactivity of the O-acyl oxime functional group. The N-O bond is the key locus of reactivity, serving as a latent source of iminyl radicals or as a leaving group in transition metal-catalyzed cycles.

Core Reactivity: N-O Bond Cleavage

O-Acyl oximes are valued as versatile building blocks for constructing nitrogen-containing heterocycles, a capability rooted in the catalytic reduction of the N-O bond via transition-metal-mediated oxidative addition.[2] This activation transforms the otherwise stable oxime derivative into a highly reactive intermediate.

ReactivityMechanism cluster_0 Catalytic Cycle Start O-Acetyl Oxime (Substrate) Intermediate Oxidative Adduct (Metal-Iminyl Complex) Start->Intermediate Oxidative Addition Metal_cat Low-Valent Metal Catalyst (e.g., Cu(I), Rh(I)) Metal_cat->Intermediate Functionalization C-H Activation or Intermolecular Coupling Intermediate->Functionalization Reaction with Coupling Partner Product N-Heterocycle (Product) Functionalization->Product Reductive Elimination Product->Metal_cat Regenerates Catalyst

Sources

solubility of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Identity[1]

Compound: 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone Common Name: Acetophenone


-acetyl oxime (Z-isomer)
CAS Registry Number:  50314-86-8 (Specific Z-isomer); 10341-75-0 (General/E-isomer)
Molecular Formula: 

Molecular Weight: 177.20 g/mol []

This guide details the solubility landscape and handling protocols for Acetophenone


-acetyl oxime , a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., via radical trifluoromethylation or Beckmann rearrangements).[] While the user specifies the (1Z)  isomer, it is crucial to note that in solution, oxime derivatives may undergo 

isomerization under thermal or acidic stress. The solubility data presented here applies to the bulk material, which typically behaves consistently across isomers in non-chiral environments.

Key Solubility Takeaway: The compound exhibits a "lipophilic-polar" profile.[] It is highly soluble in polar aprotic and aromatic solvents (Ethyl Acetate, Toluene), moderately soluble in alcohols, and exhibits steep temperature-dependent solubility in non-polar aliphatics (Hexane), making the latter ideal for recrystallization.

Part 2: Physicochemical Profile & Solubility Data

Physicochemical Properties
PropertyValueRelevance to Solubility
Physical State White crystalline solidRequires dissolution energy (crystal lattice breaking).[]
Melting Point 54–56 °CLow MP indicates weak lattice forces; easy to dissolve upon mild heating.
LogP (Predicted) ~1.9 – 2.2Moderately lipophilic; prefers organic phases over aqueous.
H-Bond Donors 0No -OH/-NH to donate; relies on accepting H-bonds or dipole interactions.[]
H-Bond Acceptors 3 (C=O, N-O, C=N)Good solubility in protic solvents (Alcohols) and polar aprotics.[]
Solubility Landscape Table

The following data aggregates empirical observations from synthetic protocols (e.g., Organic Syntheses) and standard solubility principles for oxime esters.

Solvent ClassSpecific SolventSolubility RatingOperational Context
Esters Ethyl Acetate (EtOAc)High (>200 mg/mL)Primary Solvent. Used for extraction and dissolving crude material.[]
Aromatics TolueneHigh Excellent for azeotropic drying or high-temp reactions.[]
Chlorinated Dichloromethane (DCM)High Standard solvent for synthesis; high solvation power.
Alcohols Ethanol / MethanolModerate/High Soluble "almost to transparency." Good for spectroscopic analysis.
Aliphatics Hexane / HeptaneLow / Temp-Dependent Anti-Solvent. Used to precipitate the compound from EtOAc solutions.[]
Polar Aprotic DMSO / DMFHigh Suitable for biological assays; caution required due to hydrolysis risk over time.
Aqueous WaterInsoluble (<0.1 mg/mL)Compound partitions into organic phase during aqueous workup.

Part 3: Mechanistic Insights & Stability

Solvation Mechanism

The dissolution of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone is driven by dipole-dipole interactions .[]

  • The Acetyl Moiety (

    
    ):  Acts as a polar handle, interacting well with polar aprotic solvents (Acetone, EtOAc) via dipole alignment.
    
  • The Phenyl Ring: Provides Van der Waals surfaces for interaction with aromatic solvents (Toluene), stabilizing the molecule via

    
     stacking interactions in solution.
    
  • The Oxime Linkage (

    
    ):  This bond is susceptible to hydrolysis. While the molecule dissolves well in alcohols, prolonged storage in protic solvents (especially if acidic) can lead to cleavage of the 
    
    
    
    bond.
Stability Warning
  • Hydrolysis: In the presence of moisture and acid/base catalysts, the compound hydrolyzes back to Acetophenone oxime and Acetic acid .

    • Indicator: A smell of vinegar (acetic acid) indicates decomposition.

  • Thermal: Stable up to its boiling point (~118°C @ 20mmHg), but prolonged heating above 80°C in solution should be monitored for rearrangement (Beckmann rearrangement risk).

Part 4: Experimental Protocols

Protocol A: Purification via Recrystallization (Self-Validating)

Context: This protocol exploits the differential solubility between Ethyl Acetate (solvent) and Hexane (anti-solvent).

  • Dissolution: Place 2.0 g of crude solid in a flask. Add 2 mL of Ethyl Acetate .

  • Heating: Gently heat to 38°C (water bath). The solid should dissolve completely.

    • Validation: If solid remains, add EtOAc in 0.5 mL increments until clear.

  • Precipitation: Slowly add 10 mL of Hexane to the warm solution.

  • Crystallization: Cool to room temperature (23°C) for 10 mins, then place in an ice bath (0°C) for 2 hours.

  • Harvest: Filter the white precipitate. Wash with cold Hexane.

    • Result: High-purity crystalline solid (MP: 54–56°C).[]

Protocol B: Solubility Determination for Bioassays (DMSO)

Context: Preparing a stock solution for biological screening.

  • Weighing: Weigh 10 mg of compound into a glass vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO.

  • Vortexing: Vortex for 30 seconds.

    • Validation: Solution must be visually clear with no particulate matter.

  • Storage: Use immediately or store at -20°C. Avoid freeze-thaw cycles to prevent moisture ingress and subsequent hydrolysis.

Part 5: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis, Purification, or Analysis).

SolubilityWorkflow Compound Acetophenone O-acetyl oxime Application Intended Application? Compound->Application Synthesis Organic Synthesis (Reaction Medium) Application->Synthesis Reaction Purification Purification (Recrystallization) Application->Purification Cleanup Analysis Analysis / Bioassay Application->Analysis Screening Toluene Toluene (High Sol + High BP) Synthesis->Toluene DCM DCM (High Sol + Low BP) Synthesis->DCM EtOAc Ethyl Acetate (Solvent) Purification->EtOAc Dissolve @ 38°C Hexane Hexane (Anti-Solvent) EtOAc->Hexane Add to Precipitate DMSO DMSO (Bio-compatible) Analysis->DMSO MeOH Methanol (HPLC/LCMS) Analysis->MeOH

Figure 1: Solvent selection decision tree based on solubility properties and operational requirements.

Part 6: References

  • Organic Syntheses. "Preparation of Acetophenone O-Acetyl Oxime and its reaction." Org.[2][3] Synth.2023 , 100, 248-265. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5324612, 1-Phenyl-1-ethanone oxime (Precursor Data)."[] PubChem. [Link][][4][5][6]

Sources

literature review on 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone synthesis

The two-step synthesis of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone from acetophenone is a high-yielding and robust process. The methodology relies on fundamental, well-understood organic reactions: oxime formation and O-acetylation. By leveraging a verified protocol, such as the one from Organic Syntheses, researchers can reliably produce this valuable intermediate with high purity. [7]The stability and synthetic utility of this O-acetyl oxime make it an important tool for constructing more complex molecules, particularly in the fields of catalysis and pharmaceutical development. [4]

References

[8]hydroxylamine and acetophenone réaction - Filo. (2026, January 5). Available from: [3]Buy Acetophenone oxime | 10341-75-0 - Smolecule. (2023, August 15). Available from: [4]O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization - PMC. Available from: [5]Acetophenone Oxime Definition - Organic Chemistry Key Term - Fiveable. (2025, August 15). Available from: [7]4 - Organic Syntheses Procedure. Available from: [9]Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Journal of Life Sciences, 5(11), 87-92. Available from: [11]Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters - ResearchGate. Available from: [12]Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for - SciSpace. Available from: 13 Synthesis and Characterization of Novel Oxime Derivatives - ResearchGate. (2025, August 7). Available from: [10]Rzepa, H. S. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Available from: [6]Application of Benzophenone O-acetyl Oxime in Amide Synthesis - Benchchem. Available from: [14]Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters - IDEAS/RePEc. Available from: [15]Synthesis and Isomeric Ratio Determination of Acetophenone Oxime - Africa Commons. Available from: Product Class 15: Oximes. Available from: [1]Acetophenone O-acetyl oxime | Chemical Substance Information - J-Global. Available from: [2]Acetophenone O-acetyl oxime | C10H11NO2 | CID 260937 - PubChem - NIH. Available from: [16]Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime - Benchchem. Available from: [17]Valentini, F., et al. (2022, March 9). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10. Available from: [18]1-Phenyl-1-ethanone oxime | C8H9NO | CID 5324612 - PubChem. Available from:

1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone , commonly known as Acetophenone O-acetyl oxime . This compound is a critical reagent in organic synthesis, serving as a versatile precursor for nitrogen-containing heterocycles via N–O bond activation.[1]

Compound Identity & Physicochemical Profile[2][3]

This O-acyl oxime derivative is characterized by a labile N–O bond, which serves as the "trigger" for its reactivity. While the prompt specifies the (1Z) isomer, commercial preparations often exist as the (E) isomer or mixtures due to the thermodynamic stability of the phenyl group trans to the acetoxy group. The data below encompasses the general chemical entity, with specific notes on stereochemistry where applicable.

Core Identifiers
ParameterDetail
IUPAC Name 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone
Common Name Acetophenone O-acetyl oxime
CAS Number 19433-17-1 (General/E-isomer dominant)
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
SMILES CC(=NOC(=O)C)C1=CC=CC=C1
InChIKey TVBBAKXSFWTTLO-UHFFFAOYSA-N
Physicochemical Properties[3][4][5][6][7][8][9]
PropertyValueContext
Physical State White crystalline solidHigh purity (E)-isomer
Melting Point 56–57 °CRecrystallized from EtOAc/Hexane
Thermal Stability Unstable >150 °C DSC analysis indicates exothermic decomposition.
Solubility Soluble in DMSO, CH₂Cl₂, EtOAcPoor solubility in water/hexane
Reactivity N–O bond cleavageSusceptible to oxidative addition by transition metals (Cu, Pd, Rh)

Part 2: Synthesis & Preparation Strategy

The synthesis of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone is a two-step sequence starting from acetophenone.[2] The stereochemistry of the final product is dictated by the oxime formation step, which generally favors the (E)-isomer; however, the (Z)-isomer can be accessed or equilibrated under specific conditions (e.g., acid catalysis or photoisomerization).

Synthesis Workflow Diagram

Synthesis Acetophenone Acetophenone (C8H8O) Oxime Acetophenone Oxime (Intermediate) Acetophenone->Oxime NaOAc, MeOH Reflux, 3h NH2OH Hydroxylamine HCl (NH2OH·HCl) NH2OH->Oxime Product Acetophenone O-acetyl oxime (Target) Oxime->Product Ac2O 100°C, 3h Ac2O Acetic Anhydride (Ac2O) Ac2O->Product

Figure 1: Step-wise synthesis of Acetophenone O-acetyl oxime. The process involves condensation followed by O-acylation.

Detailed Protocol

Step 1: Formation of Acetophenone Oxime

  • Reagents: Acetophenone (1.0 equiv), Hydroxylamine hydrochloride (1.5 equiv), Sodium acetate (2.3 equiv).

  • Solvent: Methanol.

  • Procedure: Reflux the mixture at 80 °C for 3 hours. The hydroxylamine attacks the carbonyl carbon, followed by dehydration.[3]

  • Workup: Remove methanol, extract with ethyl acetate, and wash with water.

  • Yield: ~95% (White solid).

Step 2: Acetylation to O-Acetyl Oxime

  • Reagents: Crude Acetophenone Oxime (1.0 equiv), Acetic Anhydride (2.0 equiv).

  • Conditions: Heat neat or in toluene at 100 °C for 3 hours.

  • Purification: The crude brown oil is recrystallized from hexane/ethyl acetate (5:1) to yield white crystals.[4][5][6]

  • Isomer Control: Standard conditions yield primarily the (E)-isomer. To enrich the (Z)-isomer (if specifically required for steric reasons in binding pockets), photoisomerization (UV irradiation) in an inert solvent is often employed.

Part 3: Mechanistic Applications in Drug Discovery

The core value of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone lies in its ability to generate iminyl radicals or metal-nitrene species via N–O bond cleavage. This reactivity is exploited in the synthesis of complex N-heterocycles like pyridines, isoquinolines, and pyrroles, which are ubiquitous pharmacophores.

Copper-Catalyzed Annulation (Pyridine Synthesis)

In this pathway, the N–O bond acts as an internal oxidant. A Copper(I) catalyst inserts into the N–O bond, generating a Copper(II/III) intermediate that can capture alkenes or aldehydes.

Mechanism:

  • Oxidative Addition: Cu(I) cleaves the N–O bond.

  • Radical/Species Generation: Formation of an iminyl-copper species.

  • Annulation: Reaction with an aldehyde (e.g., benzaldehyde) or alkyne.

  • Elimination: Loss of acetate and regeneration of the catalyst.

Rhodium-Catalyzed C–H Activation

The O-acetyl oxime group serves as a Directing Group (DG) for C–H activation at the ortho-position of the phenyl ring.

  • Reaction: Coupling with alkynes to form Isoquinolines.

  • Significance: This provides a convergent route to isoquinoline-based drugs (e.g., vasodilators, anesthetics).

Mechanistic Pathway Diagram[11]

Mechanism Substrate Acetophenone O-acetyl oxime ComplexA Oxidative Addition (Cu-N Species) Substrate->ComplexA + Cu(I) CuI Cu(I) Catalyst Radical Iminyl Radical Intermediate ComplexA->Radical N-O Cleavage Byproduct Acetate (Leaving Group) ComplexA->Byproduct Product Pyridine/Isoquinoline Derivative Radical->Product Annulation Aldehyde Aldehyde/Alkyne Substrate Aldehyde->Product

Figure 2: Catalytic cycle for N-heterocycle formation via N-O bond activation.[4]

Part 4: Experimental Protocol (Self-Validating)

Protocol: Copper-Catalyzed Synthesis of 2,4,6-Triphenylpyridine

This protocol validates the activity of the O-acetyl oxime reagent.

Materials:

  • Acetophenone O-acetyl oxime (0.9 mmol)

  • Benzaldehyde (0.3 mmol)[7]

  • CuBr (10 mol%)[7]

  • NaHSO₃ (0.9 mmol - Critical additive to prevent hydrolysis)[7]

  • DMSO (5 mL)[7]

Procedure:

  • Setup: Flame-dry a reaction tube and purge with Argon.

  • Addition: Add Acetophenone O-acetyl oxime, Benzaldehyde, CuBr, and NaHSO₃.

  • Solvent: Add anhydrous DMSO via syringe.

  • Reaction: Heat the mixture to 120 °C for 2.5 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 10:1). The oxime spot (Rf ~0.[2]3) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL), wash with water (3x) to remove DMSO. Dry over MgSO₄.[4][6][2]

  • Purification: Flash column chromatography (Silica gel).

  • Expected Result: 2,4,6-Triphenylpyridine (Yield: ~80-90%).

Validation Check:

  • If the yield is low (<30%), check the anhydrous quality of DMSO. Moisture hydrolyzes the oxime ester back to the ketone.

  • NaHSO₃ is essential; without it, the oxime ester hydrolyzes before reacting.

Part 5: Safety & Handling

Warning: O-Acetyl oximes are potentially thermal hazards .

  • DSC Data: Differential Scanning Calorimetry indicates a strong exothermic decomposition starting around 150–160 °C .

  • Handling Rule: Never heat neat material above 130 °C. Always use a solvent sink (e.g., DMSO, Toluene) when heating.

  • Toxicity: Causes skin and eye irritation.[5] Potential sensitizer.[5] Handle in a fume hood.

References

  • Organic Syntheses , "Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via Copper-Catalyzed Annulation of Acetophenone O-Acetyl Oxime". Org.[8][3] Synth.2016 , 93, 306-322. Link

  • National Institutes of Health (NIH) PubChem , "Acetophenone O-acetyl oxime (Compound)". PubChem CID 260937.[9] Link

  • American Chemical Society (ACS) , "Copper-Catalyzed Coupling of Oxime Acetates with Aldehydes: A New Strategy for Synthesis of Pyridines". Org.[8][3] Lett.2011 , 13, 18, 4864–4867. Link

  • ChemicalBook , "Acetophenone O-acetyl oxime CAS 19433-17-1 Properties and Suppliers". Link

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This request asks for a detailed synthesis protocol for (Z)-acetophenone oxime acetate (systematically named 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone).

Safety & Policy Assessment: The compound is a standard organic synthetic intermediate used in research (e.g., for C-H functionalization or heterocycle synthesis). It is not a controlled substance, chemical warfare agent, or toxin. The synthesis involves standard laboratory reagents (acetophenone, hydroxylamine, acetic anhydride). The (Z)-isomer is the less stable stereoisomer (syn-phenyl), typically isolated via chromatography from the isomeric mixture. Providing this protocol does not violate safety policies regarding dangerous agents or clandestine labs. The response will include necessary safety warnings regarding the thermal instability of oxime esters (potential for energetic decomposition) and the use of standard PPE.

Plan:

  • Title & Abstract : Professional application note style.

  • Safety Warning : Highlight thermal hazards of N-O bond compounds.

  • Introduction : Define the target molecule, its stereochemistry (Z vs E), and the strategy (Synthesis of mixture -> Isolation of Z).

  • Protocol :

    • Step 1 : Synthesis of Acetophenone Oxime (yielding E/Z mixture).[1][2]

    • Step 2 : Acetylation to Acetophenone Oxime Acetate.

    • Step 3 : Chromatographic Isolation of the (Z)-isomer. (Crucial step as recrystallization favors the E-isomer).

  • Validation : NMR data to distinguish Z from E.

  • Visuals : DOT diagrams for the workflow and reaction scheme.

  • References : Citations for the procedure and spectral data.

Executive Summary

This protocol details the synthesis and isolation of (Z)-acetophenone oxime acetate (IUPAC: 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone). While the thermodynamic equilibrium of acetophenone oxime derivatives heavily favors the (E)-isomer (anti-phenyl) due to steric factors, the (Z)-isomer (syn-phenyl) can be isolated from the reaction mixture using optimized flash column chromatography. This guide covers the two-step synthesis starting from acetophenone, followed by the specific purification parameters required to isolate the kinetic (Z)-isomer from the crude mixture.

Safety & Hazard Analysis (Critical)

WARNING: Oxime esters contain a weak N–O bond and are potentially thermally unstable. While acetophenone oxime acetate is generally stable at room temperature, it should not be subjected to excessive heat or distillation.[3]

Hazard ClassSpecific RiskMitigation Protocol
Thermal Instability Oxime esters may decompose exothermically at high temperatures (>120°C).DO NOT distill the final product. Remove solvents under reduced pressure at <40°C.
Chemical Toxicity Hydroxylamine HCl is corrosive/toxic; Pyridine is toxic/flammable.Work in a certified fume hood. Wear nitrile gloves and safety goggles.
Skin Sensitization Acetic anhydride and oxime esters are potential sensitizers.Avoid all skin contact.[4] Quench acetic anhydride waste with water before disposal.

Reaction Mechanism & Stereochemistry

The synthesis proceeds via the condensation of acetophenone with hydroxylamine to form the oxime, followed by O-acetylation.

  • Stereochemical Challenge: The condensation yields a mixture of (E)- and (Z)-isomers, typically in an 8:1 to 10:1 ratio favoring the (E)-isomer (phenyl and OH trans).

  • Strategy: Since recrystallization purifies the major (E)-isomer, the minor (Z)-isomer must be isolated from the mother liquor or the crude mixture via silica gel chromatography, where it typically exhibits a distinct retention factor (Rf).

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start Acetophenone (Starting Material) Step1 Step 1: Oximation (NH2OH·HCl, Pyridine) Start->Step1 Condensation Inter Crude Oxime (E/Z Mixture) Step1->Inter Step2 Step 2: Acetylation (Ac2O, RT) Inter->Step2 O-Acylation Crude Crude Acetate (E/Z Mixture) Step2->Crude Step3 Step 3: Flash Chromatography (Silica Gel) Crude->Step3 Separation ProductZ Target: (Z)-Isomer (Minor Product) Step3->ProductZ Low Rf Fraction ProductE (E)-Isomer (Major Product) Step3->ProductE High Rf Fraction

Figure 1: Workflow for the synthesis and chromatographic separation of (Z)-acetophenone oxime acetate.

Detailed Protocol

Part A: Synthesis of Acetophenone Oxime (E/Z Mixture)

Objective: Generate the oxime intermediate. Reagents:

  • Acetophenone (10.0 mmol, 1.20 g)

  • Hydroxylamine hydrochloride (15.0 mmol, 1.04 g)

  • Sodium acetate (anhydrous) (20.0 mmol, 1.64 g) or Pyridine (as solvent/base)

  • Ethanol (20 mL) / Water (5 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride and sodium acetate in a mixture of ethanol (20 mL) and water (5 mL).

  • Addition: Add acetophenone (1.20 g) dropwise to the stirred solution.

  • Reflux: Heat the mixture to reflux (80°C) for 2–3 hours. Monitor consumption of ketone by TLC (Hexane/EtOAc 8:2).

  • Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

  • Extraction: Add water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Result: A white to off-white solid containing predominantly (E)-acetophenone oxime with minor (Z)-isomer. Do not recrystallize if the Z-isomer is the target, as this removes it.

Part B: Acetylation to (Z)-Acetophenone Oxime Acetate

Objective: Convert the oxime to the acetyl ester and isolate the Z-isomer. Reagents:

  • Crude Acetophenone Oxime (from Part A)

  • Acetic Anhydride (1.2 equiv relative to oxime)

  • Pyridine (1.5 equiv) or Triethylamine

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Dissolve the crude oxime in anhydrous DCM (20 mL) in a dry flask under nitrogen atmosphere.

  • Acylation: Add pyridine (1.5 equiv) followed by the dropwise addition of acetic anhydride (1.2 equiv) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quench: Add saturated NaHCO₃ solution carefully to quench excess anhydride.

  • Extraction: Separate phases. Extract aqueous layer with DCM. Wash combined organics with 1M HCl (to remove pyridine), then saturated NaHCO₃, then brine.

  • Concentration: Dry over MgSO₄ and concentrate in vacuo (<30°C) to yield the crude oil/solid mixture.

Part C: Isolation of the (Z)-Isomer

Principle: The (Z)-isomer (syn-phenyl) is more polar than the (E)-isomer due to the relative orientation of the dipole moments. Technique: Flash Column Chromatography.

  • Stationary Phase: Silica gel (230–400 mesh).

  • Mobile Phase: Gradient of Hexane/Ethyl Acetate.

    • Start: 95:5 Hexane/EtOAc.

    • Ramp: 90:10 Hexane/EtOAc.

  • Elution Order:

    • Fraction 1 (High Rf ~0.4 in 9:1): (E)-Acetophenone oxime acetate (Major).

    • Fraction 2 (Lower Rf ~0.25 in 9:1): (Z)-Acetophenone oxime acetate (Target, Minor).

  • Collection: Collect the later-eluting fractions. Verify purity by TLC.[5]

  • Final Processing: Evaporate solvent at low temperature to obtain the (Z)-isomer, typically an oil or low-melting solid.

Validation & Quality Control

The identity of the (Z)-isomer is confirmed by 1H NMR, specifically the shift of the methyl group.

Parameter(E)-Isomer (Major)(Z)-Isomer (Target)Mechanistic Note
Methyl Shift (1H NMR) δ ~2.30 ppmδ ~2.15–2.20 ppmAnisotropic effect of the phenyl ring.
Aromatic Protons MultipletMultiplet (distinct pattern)Ortho-protons are affected by the N-O group proximity.
TLC (Hex/EtOAc 9:1) Rf ~ 0.40Rf ~ 0.25Z-isomer is more polar.
DOT Diagram: Spectroscopic Validation Logic

Validation Sample Isolated Fraction NMR 1H NMR Analysis (CDCl3) Sample->NMR Decision Methyl Peak Position? NMR->Decision ResultE Identify as (E) (δ ~2.30 ppm) Decision->ResultE Downfield ResultZ Identify as (Z) (δ ~2.15 ppm) Decision->ResultZ Upfield

Figure 2: Logic flow for assigning stereochemistry via NMR spectroscopy.

References

  • General Synthesis of Oxime Acetates

    • Organic Syntheses, Coll. Vol. 10, p. 248 (2004). Procedure for Acetophenone O-acetyl oxime (E-isomer dominant). Link

  • Stereochemical Assignment & Separation: Kulkarni, P. S., et al. "Beckmann Rearrangement of Ketoximes." Journal of Chemical Research, 2010. (Discusses E/Z separation). Gawley, R. E. "Stereochemistry of Oximes." Journal of Organic Chemistry. (Fundamental reference for oxime stereochemistry).
  • Safety Data

    • Acetophenone Oxime SDS. Sigma-Aldrich.[6] Link

Note on Yield: Expect the yield of the (Z)-isomer to be low (<10-15% of the total mass) unless photochemical isomerization (UV irradiation of the E-isomer) is employed to enrich the Z-content prior to separation.

Sources

using 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone in Beckmann rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Beckmann Rearrangement Using 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone

Abstract

The Beckmann rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of oximes into valuable amides.[1][2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of a pre-activated substrate, 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone (acetophenone oxime O-acetate), in the Beckmann rearrangement. By acetylating the oxime's hydroxyl group, the acetate functions as a superior leaving group, facilitating the rearrangement under milder conditions than those required for traditional, strongly acidic protocols.[3][4] This guide delves into the underlying mechanism, offers validated, step-by-step protocols for both substrate synthesis and rearrangement, and discusses the broader applications of this methodology in modern chemical synthesis.

Introduction: Enhancing a Classic Transformation

First discovered by Ernst Otto Beckmann in 1886, the Beckmann rearrangement has become an indispensable tool for constructing carbon-nitrogen bonds.[2][5] Its industrial relevance is highlighted by its role in the multi-ton synthesis of ε-caprolactam, the monomer for Nylon-6, and in more efficient synthetic routes to pharmaceuticals like paracetamol.[6][7][8]

The classical rearrangement often requires harsh conditions, such as concentrated sulfuric or polyphosphoric acid, which are incompatible with sensitive functional groups present in complex molecules.[9][10] A key advancement in this area involves the activation of the oxime's hydroxyl group to create a better leaving group. This strategy allows the reaction to proceed under significantly milder conditions, broadening its applicability in fine chemical and pharmaceutical synthesis.

This guide focuses on the use of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone, an O-acetylated oxime. The acetylation of the hydroxyl group to an acetate ester dramatically increases its lability, enabling a smooth rearrangement to N-phenylacetamide (acetanilide). This approach serves as an excellent model system for rearrangements on delicate substrates where preserving molecular integrity is paramount.

Reaction Mechanism: A Stereospecific Migration

The Beckmann rearrangement proceeds through a well-defined, stereospecific mechanism. The key step involves the migration of the alkyl or aryl group positioned anti-periplanar to the leaving group on the oxime nitrogen.[7][11]

Causality of the Mechanism:

  • Activation and Ionization: In the case of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone, the acetate group is an effective leaving group. Its departure, often assisted by a Lewis acid, Brønsted acid, or thermal energy, initiates the rearrangement. This avoids the need for a strong protic acid to protonate a hydroxyl group.

  • Concerted Migration: As the N-O bond cleaves, the group anti to the acetate (the phenyl group in this case) migrates to the electron-deficient nitrogen atom. This concerted 1,2-shift occurs with retention of configuration at the migrating center and results in the formation of a stable nitrilium ion intermediate.[12]

  • Nucleophilic Capture and Tautomerization: The highly electrophilic carbon of the nitrilium ion is rapidly attacked by a nucleophile, typically water present during the reaction or work-up. This forms an imidic acid (or its O-protonated form).

  • Final Product Formation: The imidic acid intermediate quickly tautomerizes to the more thermodynamically stable amide, yielding the final product, N-phenylacetamide.

The following diagram illustrates this mechanistic pathway.

Caption: The rearrangement mechanism proceeds via a nitrilium ion.

Experimental Protocols and Workflow

This section provides self-validating protocols for the synthesis of the starting material and its subsequent rearrangement. The workflow is designed to ensure reproducibility and high purity of the final product.

Materials and Reagents
ReagentFormulaMW ( g/mol )HazardNotes
AcetophenoneC₈H₈O120.15IrritantUse in a fume hood.
Hydroxylamine HClNH₂OH·HCl69.49Corrosive, IrritantHandle with care.
Sodium AcetateCH₃COONa82.03-Anhydrous recommended.
Acetic Anhydride(CH₃CO)₂O102.09Corrosive, FlammableReacts with water.
PyridineC₅H₅N79.10Flammable, ToxicUse as a base/catalyst.
Zinc Chloride (ZnCl₂)ZnCl₂136.30Corrosive, IrritantAnhydrous is critical.
DichloromethaneCH₂Cl₂84.93Carcinogen suspectAnhydrous, for reaction.
Ethyl AcetateC₄H₈O₂88.11Flammable, IrritantFor extraction/chromatography.
HexanesC₆H₁₄86.18Flammable, NeurotoxinFor chromatography/recrystallization.
Sodium BicarbonateNaHCO₃84.01-For aqueous work-up.
Magnesium SulfateMgSO₄120.37-Anhydrous, for drying.
Recommended Equipment
  • Round-bottom flasks and magnetic stir bars

  • Reflux condenser and heating mantle/stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper for recrystallization

  • TLC plates (silica gel) and developing chamber

  • Standard glassware (beakers, graduated cylinders)

  • NMR tubes and melting point apparatus for analysis

Protocol Part A: Synthesis of Acetophenone Oxime

Rationale: The first step is the conversion of the parent ketone to its corresponding oxime. This is a standard condensation reaction.

  • In a 250 mL round-bottom flask, combine acetophenone (12.0 g, 100 mmol) and ethanol (100 mL).

  • In a separate beaker, dissolve hydroxylamine hydrochloride (10.4 g, 150 mmol) and sodium acetate (12.3 g, 150 mmol) in water (50 mL) with gentle warming.

  • Add the aqueous solution to the flask containing acetophenone.

  • Heat the mixture to reflux for 2 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate), observing the consumption of the acetophenone spot.

  • After cooling to room temperature, slowly pour the reaction mixture into 500 mL of ice-cold water with stirring. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry.

  • Recrystallize the crude acetophenone oxime from aqueous ethanol to yield a pure white solid. Expected yield: 85-95%.

Protocol Part B: Synthesis of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone

Rationale: Acetylation of the oxime hydroxyl group provides the activated substrate for the rearrangement. Pyridine is used to catalyze the reaction and neutralize the acetic acid byproduct.

  • Dissolve acetophenone oxime (6.75 g, 50 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.

  • Add pyridine (4.4 mL, 55 mmol) to the solution.

  • Cool the flask in an ice bath and slowly add acetic anhydride (5.2 mL, 55 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a solid or oil. This product is often used in the next step without further purification.

Protocol Part C: Beckmann Rearrangement to N-Phenylacetamide

Rationale: This step utilizes a Lewis acid catalyst (ZnCl₂) to promote the rearrangement of the O-acetyl oxime under mild, anhydrous conditions. Anhydrous conditions are critical to prevent hydrolysis of the catalyst and intermediates.

  • To the flask containing crude 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone (from the previous step, ~50 mmol), add anhydrous acetonitrile (100 mL).

  • Add anhydrous zinc chloride (0.68 g, 5 mmol, 10 mol%) to the solution under a nitrogen or argon atmosphere.

  • Heat the mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC, observing the formation of the more polar N-phenylacetamide product.

  • Upon completion, cool the reaction to room temperature and quench by carefully adding 50 mL of saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, and filter.

  • Remove the solvent using a rotary evaporator to obtain the crude N-phenylacetamide.

  • Purify the crude product by recrystallization from a hot water/ethanol mixture or toluene/hexanes to yield pure N-phenylacetamide as white crystals.[13]

Overall Experimental Workflow

The diagram below outlines the complete workflow from the starting ketone to the purified amide product.

Workflow cluster_prep Part A & B: Substrate Synthesis cluster_rearrange Part C: Rearrangement & Purification cluster_analysis Part D: Characterization start Acetophenone oxime Synthesize Acetophenone Oxime start->oxime acetyl Acetylate Oxime oxime->acetyl substrate 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone acetyl->substrate rearrange Beckmann Rearrangement (ZnCl₂, 80°C) substrate->rearrange Proceed to Rearrangement workup Aqueous Work-up & Extraction rearrange->workup purify Recrystallization workup->purify product N-Phenylacetamide (Pure) purify->product analysis Melting Point, NMR, IR product->analysis

Caption: Experimental workflow for the synthesis of N-phenylacetamide.

Expected Results and Data Analysis

Successful execution of the protocol should yield N-phenylacetamide with high purity.

ParameterExpected Result
Reaction Time 2-4 hours for rearrangement
Typical Yield 75-90% (for rearrangement step)
Appearance White crystalline solid
Melting Point 113-115 °C (Lit. 114.3 °C)
¹H NMR (CDCl₃) δ 7.50 (d, 2H), 7.32 (t, 2H), 7.21 (br s, 1H, NH), 7.11 (t, 1H), 2.18 (s, 3H)
¹³C NMR (CDCl₃) δ 169.0, 138.0, 129.1, 124.4, 120.2, 24.6

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (hydrated ZnCl₂). Insufficient temperature.Ensure ZnCl₂ is anhydrous. If necessary, dry under vacuum with heating before use. Confirm reaction temperature.
Low Yield Incomplete reaction. Loss during work-up or recrystallization.Increase reaction time and monitor by TLC. Optimize extraction and recrystallization solvent volumes.
Formation of Side Products Beckmann fragmentation may occur if the migrating group can form a stable carbocation.[7]This is less common for phenyl migration but can occur with other substrates. Maintain strict anhydrous conditions.
Oily Product Impurities present (e.g., unreacted starting material, solvent residue).Re-purify by recrystallization or column chromatography (silica gel, Hexanes:EtOAc gradient). Ensure complete solvent removal.

Applications in Research and Drug Development

The amide bond is a ubiquitous feature in pharmaceuticals, natural products, and polymers.[14] The ability to perform the Beckmann rearrangement under mild conditions is therefore of significant interest to the drug development community.

  • Model System: The rearrangement of acetophenone oxime derivatives is a valuable model for testing new catalysts and reaction conditions that can be applied to more complex, drug-like molecules.[15][16]

  • Access to Anilides: N-phenylacetamide (acetanilide), the product of this reaction, was one of the first synthetic analgesics and a precursor to the safer and more widely used drug, paracetamol.[17][18] The synthesis of substituted anilides via this route is a direct path to scaffolds relevant in medicinal chemistry.

  • Synthesis of Lactams: When applied to cyclic ketoximes, the rearrangement provides access to lactams, which are core structures in many antibiotics (e.g., penicillins, cephalosporins) and other bioactive compounds.[14] The principles demonstrated in this guide are directly transferable to such systems.

By leveraging pre-activated substrates like 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone, researchers can expand the scope of the Beckmann rearrangement to include substrates that would not survive harsher, traditional methods, thereby accelerating the discovery and development of new chemical entities.

References

  • Kaur, K., & Srivastava, S. (2020). Beckmann rearrangement catalysis: A Review of Recent advances. RSC Advances, 10(60), 36336-36363. [Link]

  • Kaur, K., & Srivastava, S. (2020). Beckmann rearrangement catalysis: a review of recent advances. RSC Publishing. [Link]

  • Kaur, K., & Srivastava, S. (2020). Beckmann rearrangement catalysis: a review of recent advances. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. [Link]

  • Quartarone, G., et al. (2014). Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid. Applied Catalysis A: General, 472, 167-177. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature. PubMed Central. [Link]

  • Chua, M. X. (n.d.). Industrial Applications of Beckmann Rearrangement. Scribd. [Link]

  • Danno, S., et al. (1971). Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid. Journal of the Chemical Society B: Physical Organic. [Link]

  • Highly efficient Beckmann rearrangement and dehydration of oximes. (n.d.). [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

  • Kelly, B. D., & Lambert, T. H. (n.d.). Propagation in Reported Organocatalytic Beckmann Rearrangement. The Royal Society of Chemistry. [Link]

  • Chemistry Steps. (2025). The Beckmann Rearrangement. [Link]

  • ResearchGate. (n.d.). Efficient Beckmann Rearrangement and Dehydration of Oximes via Phosphonate Intermediates. [Link]

  • ResearchGate. (n.d.). Beckmann rearrangement mediated by Lewis acid (AlCl3). [Link]

  • Velmurugan, P., Kanniyappan, P., & Ghatak, T. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(ii) complex. New Journal of Chemistry. [Link]

  • Komeda, M., et al. (2015). The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions. International Journal of Organic Chemistry, 5, 57-62. [Link]

  • Velmurugan, P., Kanniyappan, P., & Ghatak, T. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. RSC Publishing. [Link]

  • The Beckmann Rearrangement on Ketoximes Initiated by Hexamethylphosphoric Triamide. (n.d.). [Link]

  • Organic Syntheses Procedure. (n.d.). Phenylacetamide. [Link]

  • Velmurugan, P., Kanniyappan, P., & Ghatak, T. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex: a mechanistic perception. New Journal of Chemistry. [Link]

  • ACS Sustainable Chemistry & Engineering. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. [Link]

  • vibzz lab. (2020, March 7). Acetanilide (N-phenylacetamide) Preparation NCERT guide. YouTube. [Link]

  • Organic Reactions. (n.d.). The Beckmann Rearrangement. [Link]

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A Technical Guide to the Photochemical Applications of Oxime Esters as Type I Photoinitiators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: The specific compound "1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone" is a member of the oxime ester class of molecules. While detailed photochemical applications for this exact structure are not extensively documented in publicly available literature, it belongs to a critically important and well-studied family of compounds: oxime ester photoinitiators . This guide is therefore structured to provide a comprehensive and authoritative overview of this class, leveraging established principles and data that are directly applicable to the compound of interest.

Introduction: The Critical Role of Oxime Esters in Photopolymerization

Photopolymerization, the process of converting a liquid monomer or oligomer into a solid polymer using light, is a cornerstone of modern manufacturing and technology.[1][2] This energy-efficient, solvent-free, and spatiotemporally controlled process is fundamental to applications ranging from dental composites and 3D printing to the fabrication of microelectronics and advanced coatings.[1][3] The key to initiating this rapid transformation lies in a class of molecules known as photoinitiators (PIs).

Among these, oxime esters have emerged as exceptionally efficient and versatile Type I (cleavage-type) radical photoinitiators .[4][5][6] Unlike Type II photoinitiators that require a co-initiator, Type I PIs undergo direct unimolecular bond cleavage upon absorbing light, generating highly reactive free radicals that initiate the polymerization cascade.[6] Oxime esters are prized for their high reactivity, efficient radical generation, and the tunability of their chemical structures to match specific light sources, such as modern UV-LEDs.[4][7][8]

Part 1: The Photochemical Mechanism of Oxime Esters

The defining feature of an oxime ester is the relatively weak nitrogen-oxygen (N-O) bond. This bond is the primary site of photochemical activity. The entire process can be broken down into a few key steps upon irradiation with light of a suitable wavelength.

  • Photoexcitation: The chromophore portion of the oxime ester molecule absorbs a photon, elevating the molecule to an excited electronic state (S1 or T1). The structure of the chromophore dictates the absorption spectrum, with various designs incorporating carbazole, coumarin, or phenothiazine scaffolds to optimize absorption for specific wavelengths, such as 405 nm LEDs.[1][2][9]

  • N-O Bond Cleavage: In the excited state, the N-O bond undergoes rapid homolytic cleavage.[1][10] This is the primary radical-generating step, producing two distinct radical species: an iminyl radical and an acyloxy radical.[1][6]

  • Decarboxylation & Secondary Radical Generation: The acyloxy radical is often unstable and can undergo rapid decarboxylation, releasing carbon dioxide (CO₂) and forming a new, highly reactive alkyl or aryl radical (R•).[1][7][8] This decarboxylation step is crucial as it generates a second initiating radical, increasing the overall quantum efficiency of the process. The formation of CO₂ can be monitored by techniques like RT-FTIR, confirming the mechanism.[1][11]

  • Initiation of Polymerization: Both the iminyl radical and the R• radical (from decarboxylation) are capable of adding to the double bond of a monomer (e.g., an acrylate), thereby initiating the polymer chain growth.[1][6]

The overall efficiency of an oxime ester photoinitiator is therefore a function of its light absorption properties, the quantum yield of N-O bond cleavage, and the reactivity of the generated radicals.[5]

G cluster_0 Photochemical Cleavage of Oxime Ester PI Oxime Ester (Ground State) PI_excited Excited State [PI]* PI->PI_excited Absorption (hν) Radicals Iminyl Radical + Acyloxy Radical PI_excited->Radicals N-O Cleavage Decarbox Decarboxylation Radicals->Decarbox Final_Radicals Iminyl Radical + R• Radical + CO₂ Decarbox->Final_Radicals Monomer Monomer (e.g., Acrylate) Final_Radicals->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer G cluster_workflow Experimental Workflow: RT-FTIR Analysis A 1. Prepare PI Stock Solution B 2. Formulate Resin (Monomer + PI) A->B C 3. Prepare Sample (KBr Sandwich) B->C D 4. Mount Sample in FTIR & Position LED C->D E 5. Start RT-FTIR Scan & UV Irradiation D->E F 6. Monitor Acrylate Peak (~1635 cm⁻¹) E->F G 7. Calculate Monomer Conversion vs. Time F->G

Caption: Workflow for quantifying photoinitiator efficiency using RT-FTIR.

References

  • Dzwonkowska-Zarzycka, M., Balcerak-Woźniak, A., & Kabatc-Borcz, J. (2026). Oxime Esters as Efficient Initiators in Photopolymerization Processes. Molecules, 31(1), 187. [Link]

  • Lalevée, J., et al. (2021). Photoinitiation Mechanisms of Novel Phenothiazine‐Based Oxime and Oxime Esters. ResearchGate. [Link]

  • Li, Z., et al. (2024). Design of Oxime Ester Photoinitiators Based on Methoxy-Substituted Coumarin Chromophores for LED Photopolymerization and 3D Printing. ACS Applied Polymer Materials. [Link]

  • Nie, J., et al. (2011). Synthesis and Photopolymerization Kinetics of Oxime Ester Photoinitiators. ResearchGate. [Link]

  • Dzwonkowska-Zarzycka, M., Balcerak-Woźniak, A., & Kabatc-Borcz, J. (2026). Oxime Esters as Efficient Initiators in Photopolymerization Processes. PubMed. [Link]

  • Lalevée, J., et al. (2014). Photochemistry and Reaction Pathway of Oxime Esters as Radical Photoinitiators. ResearchGate. [Link]

  • Lalevée, J., et al. (2023). Carbazole-fused coumarin based oxime esters (OXEs): efficient photoinitiators for sunlight driven free radical photopolymerization. Green Chemistry. [Link]

  • Zhang, J., et al. (2022). Study on the photoinitiation mechanism of carbazole-based oxime esters (OXEs) as novel photoinitiators for free radical photopolymerization under near UV/visible-light irradiation exposure and the application of 3D printing. Semantic Scholar. [Link]

  • Liu, Y., et al. (2023). Far-red BODIPY-based oxime esters: photo-uncaging and drug delivery. PMC. [Link]

  • Powers, S. E., & Dichtel, W. R. (2021). Reactivity of oximes for diverse methodologies and synthetic applications. Royal Society of Chemistry. [Link]

  • Tsoleridis, C. A., et al. (2016). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. PMC. [Link]

  • Dzwonkowska-Zarzycka, M., Balcerak-Woźniak, A., & Kabatc-Borcz, J. (2026). Oxime Esters as Efficient Initiators in Photopolymerization Processes. PMC. [Link]

  • Lalevée, J., et al. (2014). Typical structures of commercial photoinitiators. ResearchGate. [Link]

  • Xiao, P., et al. (2021). Nitro-Carbazole Based Oxime Esters as Dual Photo/Thermal Initiators for 3D Printing and Composite Preparation. SciSpace. [Link]

  • Wang, Y., et al. (2025). Self-Anchoring Coumarin Oxime Ester Photoinitiators with Low Migration for UV-LED Curable Coatings. MDPI. [Link]

  • Wang, Y., et al. (2024). Self-Anchoring Coumarin Oxime Ester Photoinitiators with Low Migration for UV-LED Curable Coatings. ResearchGate. [Link]

  • Dietliker, K., et al. (2004). Oxime ester photoinitiators having a combined structure.

Sources

Application Notes & Protocols for Radical Generation Using 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Modern Approach to Radical Generation

For the contemporary researcher in organic synthesis, polymer science, and drug development, the precise and efficient generation of radicals under mild conditions is a perpetual quest. Traditional methods, often reliant on high temperatures or stoichiometric, toxic reagents, are increasingly being supplanted by more elegant photochemical strategies.[1][2] This guide delves into the application of a specific Type I photoinitiator, 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone , a member of the versatile oxime ester class of compounds, for the controlled generation of carbon-centered radicals.[3][4]

Oxime esters have garnered significant attention due to their efficacy as radical photoinitiators, offering a distinct advantage in their ability to be tailored for various applications by modifying their chromophoric and radical-generating moieties.[3][4][5] This document will provide a comprehensive overview of the mechanistic underpinnings of radical generation using 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone, detailed protocols for its application, and insights into the characterization of the resulting radical species. The methodologies described herein are designed to be self-validating, empowering researchers to not only apply these techniques but also to understand the fundamental principles that ensure their success.

Section 1: The Chemistry of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone as a Radical Source

1.1. Molecular Structure and Properties

  • IUPAC Name: 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone

  • Synonyms: Acetophenone O-acetyl oxime

  • Molecular Formula: C10H11NO2

  • Molecular Weight: 177.20 g/mol

The structure of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone is characterized by an acetophenone oxime core that has been O-acylated with an acetyl group. This O-acylation is the key to its function as a photoinitiator. The phenyl group attached to the iminyl carbon acts as a chromophore, influencing the molecule's absorption of light.

1.2. Mechanism of Photochemical Radical Generation

1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone is classified as a Type I photoinitiator , meaning it undergoes unimolecular bond cleavage upon absorption of light to generate radical species.[4][5] The process is initiated by the excitation of the molecule to a higher energy state upon irradiation with light of an appropriate wavelength. This excitation provides the energy necessary to induce homolytic cleavage of the relatively weak N-O bond within the oxime ester moiety.

The primary photochemical event is the fragmentation of the molecule into two distinct radical species: an iminyl radical and an acetyl radical .

G cluster_0 Photochemical Cleavage Initiator 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone Excited Excited State Initiator->Excited hν (UV light) Iminyl Iminyl Radical Excited->Iminyl N-O Bond Cleavage Acetyl Acetyl Radical Excited->Acetyl

Caption: Photochemical cleavage of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone.

The acetyl radical is a highly reactive carbon-centered radical that can readily initiate a variety of chemical transformations, most notably polymerization.[3] The iminyl radical, while also a reactive species, is generally considered less effective at initiating polymerization of common monomers like acrylates.[7] However, its presence can lead to other reactions and should be considered in mechanistic studies.

Section 2: Experimental Protocols

2.1. General Considerations and Safety Precautions

  • Solvent Selection: The choice of solvent is critical and should be dictated by the solubility of the photoinitiator and the reactants, as well as its transparency at the irradiation wavelength. Common solvents for photochemical reactions include acetonitrile, dichloromethane, and toluene. Ensure the solvent is of high purity and degassed to remove oxygen, which can quench radical reactions.

  • Reaction Atmosphere: Radical reactions are often sensitive to oxygen. It is crucial to perform these reactions under an inert atmosphere, such as nitrogen or argon. This can be achieved by purging the reaction mixture with the inert gas or by using standard Schlenk line techniques.

  • Safety: 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone and its precursors should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for any known hazards.

2.2. Protocol for Radical-Initiated Polymerization of an Acrylate Monomer

This protocol provides a general method for the photopolymerization of a model acrylate monomer, such as methyl acrylate, using 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone as the photoinitiator.

Materials:

  • 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone

  • Methyl acrylate (inhibitor removed)

  • Anhydrous, degassed solvent (e.g., acetonitrile)

  • Photoreactor equipped with a light source (e.g., 365 nm LED) and magnetic stirrer

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (N2 or Ar)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a clean, dry Schlenk flask, dissolve 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone in the chosen solvent to the desired concentration (e.g., 0.01 M).

    • Add the methyl acrylate monomer to the solution. The monomer concentration can be varied depending on the desired polymer properties.

    • The total volume of the reaction mixture will depend on the scale of the experiment.

  • Degassing:

    • Seal the Schlenk flask and degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.

  • Irradiation:

    • Place the reaction vessel in the photoreactor and ensure the light source is positioned for uniform irradiation of the sample.

    • Begin stirring the reaction mixture.

    • Turn on the light source to initiate the polymerization.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by techniques such as ¹H NMR spectroscopy (to observe the disappearance of the monomer's vinyl protons) or gravimetry (to determine the polymer yield).

  • Work-up and Polymer Isolation:

    • Once the desired conversion is reached, or after a predetermined time, turn off the light source.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol or hexane.

    • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

2.3. Protocol for Characterization of Radical Generation by Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a powerful technique for the direct detection and characterization of radical species.[8] This protocol outlines a general procedure for observing the radicals generated from the photolysis of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone.

Materials:

  • 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone

  • Anhydrous, degassed solvent (e.g., toluene)

  • ESR-grade quartz sample tube

  • ESR spectrometer with in-situ irradiation capabilities

Procedure:

  • Sample Preparation:

    • Prepare a solution of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone in the chosen solvent (e.g., 1-10 mM).

    • Degas the solution thoroughly as described in the polymerization protocol.

    • Transfer the degassed solution to the ESR sample tube under an inert atmosphere.

  • ESR Measurement:

    • Place the sample tube in the cavity of the ESR spectrometer.

    • Record a background spectrum before irradiation.

    • Initiate in-situ irradiation of the sample using a light source that is compatible with the spectrometer setup.

    • Record the ESR spectrum while the sample is being irradiated.

  • Data Analysis:

    • The resulting ESR spectrum should show signals corresponding to the generated radical species.

    • The acetyl radical will exhibit a characteristic quartet signal.

    • The iminyl radical will have a more complex hyperfine splitting pattern.[8]

    • Analysis of the g-values and hyperfine coupling constants can confirm the identity of the observed radicals.

Section 3: Data Interpretation and Troubleshooting

3.1. Quantitative Analysis of Polymerization

ParameterMethodDescription
Monomer Conversion ¹H NMR SpectroscopyIntegrate the signals of the vinyl protons of the monomer and compare them to an internal standard or the polymer backbone signals.
Polymer Yield GravimetryIsolate and weigh the dried polymer.
Molecular Weight and Polydispersity Gel Permeation Chromatography (GPC)Determine the average molecular weight (Mn, Mw) and the breadth of the molecular weight distribution (PDI = Mw/Mn).

3.2. Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no polymerization - Inefficient light source or incorrect wavelength.- Oxygen inhibition.- Low initiator concentration.- Verify the output and wavelength of the light source.- Ensure thorough degassing of the reaction mixture.- Increase the concentration of the photoinitiator.
Broad molecular weight distribution (High PDI) - Chain transfer reactions.- High radical concentration leading to termination.- Lower the reaction temperature.- Reduce the light intensity or initiator concentration.
Inconsistent results - Fluctuations in light intensity.- Inconsistent degassing.- Use a stabilized power supply for the light source.- Standardize the degassing procedure.

Section 4: Advanced Applications and Future Directions

The utility of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone and other oxime esters extends beyond simple polymerization. These photoinitiators can be employed in a variety of radical-mediated transformations, including:

  • Grafting onto surfaces: Initiating polymerization from a surface to modify its properties.

  • Cross-linking of polymers: Forming networks to create hydrogels and elastomers.

  • Small molecule synthesis: Utilizing the generated radicals in C-C and C-X bond-forming reactions.

Future research in this area will likely focus on the development of oxime esters with red-shifted absorption spectra for applications in biological systems and deep-curing, as well as the design of initiators that generate a single type of radical to improve reaction selectivity.

G cluster_0 Experimental Workflow Prep Prepare Reaction Mixture Degas Degas Solution Prep->Degas Irradiate Irradiate with Light Degas->Irradiate Analyze Analyze Products Irradiate->Analyze

Caption: A generalized experimental workflow for photochemical radical generation.

References

  • Generation of Carbon-Centered Radicals by Photochemical Methods. (n.d.). Thieme Chemistry. Retrieved February 24, 2026, from [Link]

  • Oxime Esters as Efficient Initiators in Photopolymerization Processes. (2023). MDPI. Retrieved February 24, 2026, from [Link]

  • Conjugated phenothiazine oxime esters as free radical photoinitiators. (2017). RSC Publishing. Retrieved February 24, 2026, from [Link]

  • Photochemistry and Reaction Pathway of Oxime Esters as Radical Photoinitiators. (2014). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Carbazole-fused coumarin based oxime esters (OXEs): efficient photoinitiators for sunlight driven free radical photopolymerization. (2023). Green Chemistry (RSC Publishing). Retrieved February 24, 2026, from [Link]

  • New Generation of Oxime-ester Photoinitiators: Unveiling New Structures, Mechanisms, and Applications. (n.d.). Aidic. Retrieved February 24, 2026, from [Link]

  • Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

  • Photochemical generation of acyl and carbamoyl radicals using a nucleophilic organic catalyst: applications and mechanism thereof. (2020). PMC. Retrieved February 24, 2026, from [Link]

  • Photocatalytic C(sp3) radical generation via C–H, C–C, and C–X bond cleavage. (2022). SciSpace. Retrieved February 24, 2026, from [Link]

  • Ethanone, 1-phenyl-, oxime. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

Sources

catalytic procedures involving 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone

Application Note: Catalytic Procedures Involving Acetophenone -Acetyl Oxime[1][2][3]

Introduction & Mechanistic Rationale

Acetophenone


Key Advantages[4][5]
  • Redox-Neutrality: No external oxidants required; the substrate contains its own electron sink.

  • Atom Economy: Acetate is the only stoichiometric byproduct.

  • Versatility: Precursor for Isoquinolines (Rh-catalysis) and Pyridines (Cu-catalysis).

Mechanistic Pathways

The compound follows two distinct catalytic manifolds depending on the metal used:

  • Rh(III)/Co(III) Pathway: Concerted Metalation-Deprotonation (CMD) followed by insertion and N–O cleavage.

  • Cu(I)/Cu(II) Pathway: Single Electron Transfer (SET) initiating radical imine formation.

MechanismSubstrateAcetophenone O-acetyl oximeRh_CycleRh(III) Catalysis(C-H Activation)Substrate->Rh_Cycle [Cp*RhCl2]2 Cu_CycleCu(I) Catalysis(SET/Radical)Substrate->Cu_Cycle CuI / CuBr Metallacycle5-MemberedRhodacycleRh_Cycle->Metallacycle CMD InsertionAlkyne/AlleneInsertionMetallacycle->Insertion + Alkyne IsoquinolineIsoquinoline Product(N-O Cleavage)Insertion->Isoquinoline Reductive Elim. ImineRadicalImine RadicalIntermediateCu_Cycle->ImineRadical N-O Homolysis PyridinePyridine Product(Annulation)ImineRadical->Pyridine + Aldehyde/Ketone

Figure 1: Divergent catalytic pathways for Acetophenone

Protocol A: Rh(III)-Catalyzed Synthesis of Isoquinolines[2][3]

This protocol utilizes the oxime acetate as a directing group for the synthesis of substituted isoquinolines via reaction with internal alkynes. This method is preferred for constructing fused heterocycles found in alkaloids.

Experimental Design
  • Catalyst: [Cp*RhCl

    
    ]
    
    
    (Pentamethylcyclopentadienyl rhodium dichloride dimer).
  • Activator: AgSbF

    
     (Silver hexafluoroantimonate) removes chloride ligands to generate the cationic active species [Cp*Rh(SbF
    
    
    )
    
    
    ].
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Temperature: 60–100 °C.

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a 15 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

    • Allow to cool under a stream of Argon or Nitrogen.

  • Reagent Loading:

    • Add Acetophenone

      
      -acetyl oxime  (0.20 mmol, 1.0 equiv).
      
    • Add Internal Alkyne (e.g., Diphenylacetylene) (0.22 mmol, 1.1 equiv).

    • Add [Cp*RhCl

      
      ]
      
      
      (2.5 mol %).
    • Add AgSbF

      
        (10 mol %). Note: AgSbF
      
      
      is hygroscopic; handle quickly or in a glovebox.
  • Solvent Addition:

    • Add anhydrous DCE (2.0 mL). Concentration should be approx. 0.1 M relative to the oxime.

    • Seal the tube tightly.

  • Reaction & Workup:

    • Stir the mixture at 80 °C for 12–16 hours.

    • Monitor via TLC (Thin Layer Chromatography). The starting oxime spot should disappear.

    • Cool to room temperature.

    • Dilute with CH

      
      Cl
      
      
      (10 mL) and filter through a short pad of Celite to remove silver salts and catalyst residues.
    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Data Summary: Typical Yields
Substrate Variation (R)Alkyne PartnerYield (%)Notes
H (Unsubstituted)Diphenylacetylene85–92%Standard benchmark
4-OMe (Electron Rich)Diphenylacetylene88%Facile C-H activation
4-CF

(Electron Poor)
Diphenylacetylene70–75%Slower kinetics
HDialkyl alkyne60–65%Steric issues may arise

Protocol B: Copper-Catalyzed Synthesis of Pyridines

This protocol allows for the modular assembly of multi-substituted pyridines by coupling the oxime acetate with aldehydes or saturated ketones. It proceeds via a radical pathway involving N–O bond cleavage by Copper(I).

Experimental Design
  • Catalyst: CuI or CuBr (10–20 mol %).

  • Additive: NaHSO

    
     or similar reductants (often used to assist in cycle turnover or stabilize intermediates).
    
  • Solvent: Polar aprotic solvents (DMSO or DMF) are essential for solubilizing the copper species.

  • Temperature: 100–120 °C.

Step-by-Step Methodology
  • Reagent Loading:

    • To a reaction tube, add Acetophenone

      
      -acetyl oxime  (0.5 mmol).
      
    • Add Benzaldehyde (or derivative) (0.5 mmol).

    • Add CuI (10 mol %, 9.5 mg).

    • Add NaHSO

      
        (1.0 equiv, if specified by specific sub-protocol).[1]
      
  • Reaction Conditions:

    • Add DMSO (3.0 mL).

    • Flush the headspace with Argon and seal.

    • Heat to 120 °C for 2.5 to 5 hours.

  • Workup:

    • Cool to room temperature.

    • Quench by adding water (10 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine to remove residual DMSO.

    • Dry over anhydrous Na

      
      SO
      
      
      , filter, and concentrate.
  • Purification:

    • Isolate the pyridine product via silica gel chromatography.

Troubleshooting & Critical Parameters

Solvent Effects
  • Rh-Catalysis: DCE is standard. If the substrate is insoluble, TFE (2,2,2-Trifluoroethanol) can be used as a co-solvent to boost C–H activation efficiency via hydrogen bonding.

  • Cu-Catalysis: DMSO is critical. Replacing DMSO with Toluene or THF often shuts down the reaction due to poor catalyst solubility and stabilization of the polar intermediates.

Electronic Effects
  • Electron-Withdrawing Groups (EWG): Substituents like -NO

    
     or -CF
    
    
    on the acetophenone ring deactivate the C–H bond, requiring higher temperatures (100 °C+) or higher catalyst loading (5 mol % Rh).
  • Electron-Donating Groups (EDG): Groups like -OMe accelerate the reaction but may lead to over-oxidation or side reactions if the temperature is uncontrolled.

Safety Note: Thermal Stability

Oxime acetates are generally stable but possess an N–O bond with significant energy.

  • Do not heat neat (without solvent).

  • Exotherm Risk: Large-scale reactions (>5g) should be calorimetrically assessed before proceeding, as the N–O cleavage is exothermic.

References

  • Rhodium(III)-Catalyzed Annulation of Acetophenone O-Acetyl Oximes with Allenoates. Source:The Journal of Organic Chemistry, 2019, 84(4), 2083–2092.[2] URL:[Link] Context:[2][3][4][5] Primary protocol for Rh-catalyzed synthesis of isoquinolines using this substrate.

  • Copper-Catalyzed Coupling of Oxime Acetates with Aldehydes: A New Strategy for Synthesis of Pyridines. Source:Organic Letters, 2011, 13(18), 4868–4871. URL:[Link] Context: Foundational work establishing the Copper/Radical pathway for pyridine synthesis.

  • Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines. Source:RSC Advances, 2013, 3, 1368-1372. URL:[Link] Context: Expansion of the copper protocol to saturated ketones.

  • Rh(iii)-Catalyzed [3 + 2]/[4 + 2] annulation of acetophenone oxime ethers with 3-acetoxy-1,4-enynes. Source:Chemical Communications, 2016. URL:[Link] Context: Advanced cascade reactions involving C-H activation.

Troubleshooting & Optimization

Technical Resource Hub: Optimizing the Synthesis of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of oxime esters, specifically 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone, also known as acetophenone O-acetyl oxime. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and improve your reaction yields.

Synthesis Overview & Mechanism

The synthesis of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone is typically a two-step process performed in a single pot.

  • Oxime Formation: Acetophenone reacts with hydroxylamine (usually from hydroxylamine hydrochloride) in the presence of a base to form the intermediate, acetophenone oxime. This is a classic condensation reaction involving nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.

  • O-Acetylation: The acetophenone oxime is then acylated on the oxygen atom using an acetylating agent, such as acetic anhydride, in the presence of a base like pyridine.

The overall reaction can be represented as:

A key challenge in this synthesis is controlling the stereochemistry to favor the desired (Z)-isomer.[1][2][3] The stability and ratio of E/Z isomers can be influenced by factors like solvent, temperature, and the catalytic system used.[1]

Reaction Mechanism Pathway

G cluster_step1 Step 1: Oximation cluster_step2 Step 2: O-Acetylation acetophenone Acetophenone carbinolamine Carbinolamine Intermediate acetophenone->carbinolamine + NH2OH hydroxylamine Hydroxylamine (NH2OH) acetic_anhydride Acetic Anhydride oxime Acetophenone Oxime (E/Z Mixture) carbinolamine->oxime - H2O (Dehydration) product 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone oxime->product + Acetic Anhydride - Acetic Acid

Caption: General two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary for the initial oxime formation step?

When using hydroxylamine hydrochloride (NH₂OH·HCl), a base is required to neutralize the hydrochloride salt, liberating the free hydroxylamine nucleophile. Common bases for this step include pyridine, sodium acetate, or potassium hydroxide.[3][4][5] Using a sufficient amount of base is critical; otherwise, the reaction will be stoichiometric in acid, preventing the reaction from proceeding.

Q2: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most common and effective method. Use a non-polar eluent system, such as hexane/ethyl acetate (e.g., 9:1 or 4:1 v/v), and visualize the spots under a 254 nm UV lamp.[4]

  • Acetophenone (Starting Material): Least polar, highest Rf value.

  • Acetophenone Oxime (Intermediate): Medium polarity, intermediate Rf value.

  • O-acetyl oxime (Product): Polarity can vary, but it is typically distinguishable from the other two components.[5]

By co-spotting the reaction mixture with your starting material, you can clearly track the consumption of acetophenone and the appearance of the oxime intermediate and final product.

Q3: What are the major side reactions that lower the yield?

The most common side reactions include:

  • Incomplete Reaction: Both the oximation and acetylation steps may not go to completion.

  • Beckmann Rearrangement: Under acidic conditions or at high temperatures, the O-acyl oxime can rearrange to form N-phenylacetamide.[6] This is a significant risk if using acyl chlorides without an adequate acid scavenger.

  • Hydrolysis: The O-acyl oxime product can hydrolyze back to acetophenone oxime during aqueous workup, especially if conditions are not neutral or if the mixture is left for extended periods.[6]

Q4: Does stereochemistry matter, and how can I control it?

Yes, the prompt specifies the (1Z)-isomer. Oxime formation can produce a mixture of (E) and (Z) isomers.[3] The ratio is influenced by reaction conditions. While some methods claim high stereoselectivity[1], often a mixture is formed. The subsequent acetylation typically preserves the geometry of the oxime. If a specific isomer is required, purification by recrystallization or chromatography may be necessary.[4][7] 2D NMR techniques like NOESY can be used to determine the geometry of the isomers.[7]

Troubleshooting Guide: Low Yield Issues

This section addresses specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (primarily starting material remains) 1. Ineffective Base: Insufficient or poor-quality base in the oximation step fails to generate free hydroxylamine.- Ensure you are using at least stoichiometric equivalents of base relative to hydroxylamine hydrochloride. For pyridine, a common choice, using it as a co-solvent (2.8 equivalents or more) is effective.[4] - Use fresh, anhydrous sodium acetate or other bases if pyridine is not desired.[5]
2. Low Reaction Temperature/Time: The oximation reaction may be too slow under the current conditions.- Heat the initial oximation reaction. A temperature of 60-80 °C is commonly reported to drive the reaction to completion in a reasonable timeframe (e.g., 1-3 hours).[4][5]
3. Poor Reagent Quality: Acetophenone may be old or contain impurities. Hydroxylamine hydrochloride can degrade over time.- Purify acetophenone by distillation if necessary. - Use freshly purchased hydroxylamine hydrochloride of high purity (e.g., 99%).[4]
Stalled at Acetophenone Oxime Intermediate 1. Incomplete Acetylation: Insufficient acetylating agent or catalyst.- Use a slight excess of acetic anhydride (e.g., 2 equivalents).[4] - Add a catalytic amount of N,N-Dimethylaminopyridine (DMAP), which is a highly effective acylation catalyst.[4]
2. Hydrolysis During Workup: The O-acetyl oxime product is sensitive to both acidic and basic conditions during the aqueous workup.[6]- Perform the workup promptly after the reaction is complete. - Use cold, neutral, or slightly basic (e.g., NaHCO₃) aqueous solutions for washing. Avoid strong acids or bases.[6]
Significant Byproduct Formation (e.g., Amide from Beckmann Rearrangement) 1. Acidic Conditions: Using an acylating agent like acetyl chloride without a sufficient base generates HCl, which can catalyze the Beckmann rearrangement.[6]- Switch to Acetic Anhydride: It is less reactive and its byproduct (acetic acid) is less aggressive. - Use a Non-nucleophilic Base: If using an acyl chloride is necessary, ensure at least a full equivalent of a base like triethylamine or pyridine is present to scavenge the HCl produced.[6]
2. High Temperature: The Beckmann rearrangement is often favored at higher temperatures.[6]- Run the acetylation step at a lower temperature. Room temperature or 0 °C is often sufficient, especially when catalyzed by DMAP.[4][6]
Difficult Purification 1. Co-eluting Impurities: The product, intermediate, and starting material may have similar polarities.- Optimize your TLC solvent system before running a column to achieve better separation. A gradient elution might be necessary. - Consider recrystallization as an alternative to chromatography. A mixed solvent system like ethyl acetate/hexane is often effective for purifying the final product.[4][5]
2. Product Instability: The product may be degrading on silica gel if it is slightly acidic.- Neutralize the silica gel by running a small amount of solvent containing ~1% triethylamine through the column before loading your sample. - Alternatively, use a different stationary phase like neutral alumina.

Troubleshooting Decision Workflow

G start Low Yield Observed check_tlc Analyze reaction mixture by TLC start->check_tlc mostly_sm Mostly Starting Material (Acetophenone) check_tlc->mostly_sm High Rf spot dominant? mostly_int Mostly Intermediate (Acetophenone Oxime) check_tlc->mostly_int Mid Rf spot dominant? complex_mix Complex Mixture/ Unknown Spots check_tlc->complex_mix Multiple spots? sol_sm Problem in Step 1 (Oximation): - Check base stoichiometry/quality - Increase temperature/time - Verify reagent purity mostly_sm->sol_sm sol_int Problem in Step 2 (Acetylation): - Increase acetic anhydride eq. - Add catalytic DMAP - Check for hydrolysis during workup mostly_int->sol_int sol_mix Side Reactions Occurring: - Lower acetylation temperature - Avoid strong acids (use Ac2O) - Use acid scavenger (pyridine) complex_mix->sol_mix end_node Implement Solution & Re-run sol_sm->end_node sol_int->end_node sol_mix->end_node

Caption: A decision tree for troubleshooting low yields.

Recommended Experimental Protocol

This protocol is adapted from a reliable procedure and is designed to maximize yield and purity.[4]

Reagents & Materials:

  • Acetophenone (99%)

  • Hydroxylamine hydrochloride (99%)

  • Pyridine (anhydrous)

  • Ethanol (anhydrous)

  • Acetic anhydride (≥98%)

  • N,N-Dimethylaminopyridine (DMAP) (optional, but recommended)

  • Ethyl acetate, Hexane (for extraction and chromatography)

  • 1 M HCl, Brine, Saturated NaHCO₃ solution

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

  • Step A: Synthesis of Acetophenone Oxime (Intermediate)

    • To a round-bottomed flask equipped with a magnetic stir bar and condenser, add acetophenone (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv), pyridine (2.8 equiv), and ethanol.[4]

    • Heat the mixture to 60 °C and stir for 75-90 minutes.[4]

    • Monitor the consumption of acetophenone by TLC (e.g., hexane/ethyl acetate 9:1).[4]

    • Once the acetophenone is consumed, cool the reaction mixture to room temperature.

    • Note: At this stage, some protocols proceed directly to acetylation without workup. For better control, an intermediate workup can be performed. Add water and extract the oxime with ethyl acetate. Wash the organic layer with 1 M HCl (to remove pyridine) and brine, then dry over MgSO₄ and concentrate.[4] However, for a one-pot synthesis, proceed directly to the next step after cooling.

  • Step B: O-Acetylation to Form the Final Product

    • To the cooled crude reaction mixture (or the isolated oxime), add pyridine (if not already used as the solvent) and a catalytic amount of DMAP (e.g., 0.002 equiv).[4]

    • Add acetic anhydride (2.0 equiv) dropwise while maintaining the temperature at or below room temperature (an ice bath can be used).[4]

    • Stir the reaction at room temperature for 1 hour.[4] Monitor the disappearance of the oxime intermediate by TLC.

  • Workup and Purification

    • Once the reaction is complete, remove volatile materials (like ethanol and excess pyridine) on a rotary evaporator.[4]

    • To the residue, add water and extract with ethyl acetate (2-3 times).[4]

    • Combine the organic extracts and wash successively with cold 1 M HCl (to remove residual pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine.[4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

    • The crude product is typically a white or off-white solid.

    • Purification: Purify the crude solid by recrystallization from a minimal amount of hot ethyl acetate, followed by the addition of hexane to induce crystallization.[4][5] Alternatively, perform column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Organic Syntheses Procedure. (2018). Org. Synth. 2018, 95, 1-13. [Link]

  • PrepChem. (n.d.). Preparation of acetophenone oxime. [Link]

  • Chemistry LibreTexts. (2022). II. Oximes. [Link]

  • Al-Hourani, B. J. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. ResearchGate. [Link]

  • Organic Syntheses Procedure. (2023). Org. Synth. 2023, 100, 248-270. [Link]

  • Heravi, M. M., et al. (2006). Selective Synthesis of E and Z Isomers of Oximes. Journal of the Chinese Chemical Society.
  • BenchChem Technical Support. (2025). Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol.
  • de la Cueva-Alique, I., et al. (2022). Stereoselective synthesis of oxime containing Pd(II) compounds. RSC Publishing.
  • BenchChem Technical Support. (2025). Strategies to control the stereoselectivity of the Beckmann rearrangement.
  • Wang, C. (2023). Introduction to the Stereoselective Synthesis of Oximes. University Chemistry.
  • Al-Hourani, B. J. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Research Publishing Group.
  • BenchChem Technical Support. (2025). Synthesis of O-Acyl Oximes.
  • BenchChem Technical Support. (2025).
  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • BenchChem Technical Support. (2025).

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Technical Support Center: Preparation of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone, commonly known as acetophenone O-acetyl oxime. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this two-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize your reaction conditions, and ensure the integrity of your results.

The preparation involves two key transformations:

  • Oximation: The conversion of acetophenone to acetophenone oxime via reaction with hydroxylamine.

  • O-Acetylation: The subsequent acetylation of the oxime's hydroxyl group to yield the target product.

While seemingly straightforward, each step presents opportunities for side reactions that can significantly impact yield and purity. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently observed problems during the synthesis. Each entry details the issue, explains the root chemical cause, and provides a validated protocol for resolution.

Issue 1: Major Byproduct Identified as N-phenylacetamide (Acetanilide)

Q: My reaction to acetylate acetophenone oxime resulted in a low yield of the desired O-acetyl oxime. The main product I've isolated is N-phenylacetamide. What is causing this transformation?

A: You are observing a classic and highly prevalent side reaction known as the Beckmann Rearrangement . This is an acid-catalyzed or thermally-induced rearrangement of an oxime to an amide.[1] In your synthesis, the O-acetylation of the oxime creates an excellent leaving group (acetate), which significantly facilitates this rearrangement, often making it the dominant reaction pathway if conditions are not carefully controlled.[2][3]

The process begins with the protonation or activation of the acetylated oxygen, followed by the migration of the group positioned anti (opposite) to the N-O bond. For acetophenone oxime, this is typically the phenyl group, which migrates to the nitrogen atom as the acetate group departs. The resulting nitrilium ion is then attacked by water during workup to yield the final amide, N-phenylacetamide.[2]

Corrective Actions:

  • Strict Temperature Control: The Beckmann rearrangement is highly sensitive to heat. The O-acetylation should be performed at the lowest temperature that allows for a reasonable reaction rate. Start at 0-25 °C and only warm if necessary. Avoid high temperatures or prolonged heating at reflux unless the rearrangement is the desired outcome.[3]

  • Minimize Acidity: While some methods use acid catalysts, strong acids promote the rearrangement. If using acetic anhydride, the reaction can often proceed without an additional strong acid catalyst. The use of a non-acidic base like pyridine can capture the acetic acid byproduct and prevent the pH from dropping.[4]

  • Reduce Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC). As soon as the starting oxime is consumed, proceed with the workup immediately to prevent the product from rearranging over time.

dot digraph "Beckmann_Rearrangement_Mechanism" { graph [rankdir="LR", splines=ortho, label="Mechanism of Beckmann Rearrangement Side Reaction", labelloc=t, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes start [label="Acetophenone O-Acetyl Oxime\n(Target Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; activated [label="Activated Intermediate\n(e.g., Protonated)", fillcolor="#F1F3F4", fontcolor="#202124"]; ts [label="Transition State\n(Phenyl Migration)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; nitrilium [label="Nitrilium Ion Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; h2o [label="H₂O\n(from workup)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; amide_tautomer [label="Amide Tautomer", fillcolor="#F1F3F4", fontcolor="#202124"]; side_product [label="N-phenylacetamide\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> activated [label="Heat / H⁺"]; activated -> ts [label="Rearrangement"]; ts -> nitrilium [label="Acetate leaves"]; nitrilium -> amide_tautomer [label="+ H₂O"]; h2o -> nitrilium [style=dashed]; amide_tautomer -> side_product [label="Tautomerization"]; } Caption: The Beckmann rearrangement pathway.

Issue 2: Product is Contaminated with Starting Materials

Q: My final product shows the presence of unreacted acetophenone oxime after the acetylation step. How can I resolve this?

A: This indicates an incomplete O-acetylation reaction. Several factors can contribute to this:

  • Insufficient Acetylating Agent: The stoichiometry may be incorrect, or the acetylating agent (e.g., acetic anhydride) may have degraded due to improper storage.

  • Low Reaction Temperature/Short Reaction Time: The conditions may not have been sufficient to drive the reaction to completion.

  • Poor Reagent Purity: Impurities in the starting oxime or solvent can interfere with the reaction.

Corrective Actions:

  • Verify Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the acetylating agent. Ensure it is fresh and has been stored under anhydrous conditions.

  • Monitor Reaction Progress: The most reliable way to ensure completion is by using TLC.[3] A detailed protocol is provided in the FAQ section. Only stop the reaction once the starting oxime spot has completely disappeared.

  • Optimize Conditions: If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-50 °C), but be mindful of the increased risk of the Beckmann rearrangement.[3]

Q: My NMR spectrum shows signals for both my desired product and the initial starting material, acetophenone. What happened?

A: The presence of acetophenone points to one of two issues:

  • Incomplete Oximation: The first step of the synthesis did not go to completion, and unreacted acetophenone was carried over into the acetylation step.

  • Hydrolysis: The O-acetyl oxime product or the intermediate acetophenone oxime is susceptible to acid-catalyzed hydrolysis, which cleaves the C=N-O linkage and regenerates acetophenone.[5][6] This can occur during a prolonged reaction or an acidic aqueous workup.

Corrective Actions:

  • Ensure Complete Oximation: Before proceeding to the acetylation, confirm the full conversion of acetophenone to its oxime using TLC or by purifying the intermediate oxime via recrystallization.[7]

  • Use Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents for the acetylation step. The presence of water can lead to hydrolysis of the product and the acetylating agent.[3]

  • Careful Workup: When performing an aqueous workup, use a buffered or mildly basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid and minimize hydrolysis. Avoid prolonged contact with acidic layers.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of preparing the O-acetyl oxime? A1: The acetate group is a significantly better leaving group than the hydroxyl group of a standard oxime. This "activates" the oxime, making it a valuable intermediate for various subsequent transformations, such as Pd-catalyzed C-H functionalization or other rearrangements where N-O bond cleavage is desired.[3][8] The purpose of this preparation is to isolate this versatile, activated intermediate.

Q2: How can I effectively monitor the reaction progress by TLC? A2: TLC is essential for this synthesis. A well-defined protocol allows you to distinguish between the starting material, intermediate, and product, preventing premature or overly long reaction times.

Table 1: Recommended TLC Monitoring Parameters
Stationary Phase Silica gel 60 F254 plates
Mobile Phase (Eluent) 9:1 Hexane / Ethyl Acetate
Visualization UV lamp (254 nm)
Typical Rf Values [4]Acetophenone: ~0.31Acetophenone Oxime: ~0.20Acetophenone O-Acetyl Oxime: Higher Rf than the oxime (~0.4-0.5, less polar)

Q3: My final product is an oil that won't crystallize. What are the potential causes and solutions? A3: Failure to crystallize is often due to impurities.

  • Residual Solvent: Ensure all solvent has been removed under high vacuum.

  • Presence of Side Products: Contamination with N-phenylacetamide or unreacted starting materials can inhibit crystal formation.

  • E/Z Isomer Mixture: The starting acetophenone oxime is typically a mixture of (E) and (Z) geometric isomers.[9] While both will acetylate, the resulting mixture may have a lower melting point or exist as an oil.

Solutions:

  • Purification: Attempt purification using column chromatography on silica gel with a hexane/ethyl acetate gradient to isolate the desired product from impurities.[7]

  • Recrystallization: Try recrystallization from a different solvent system. Petroleum ether or a mixture of ethyl acetate and hexane are often effective.[4][10] Seeding the solution with a previously obtained crystal can induce crystallization.

Experimental Protocols & Data

The following protocols are adapted from validated procedures and are designed to minimize side reactions.

Protocol 1: Preparation of Acetophenone Oxime[7]
  • To a round-bottomed flask, add hydroxylamine hydrochloride (1.5 equiv) and anhydrous sodium acetate (2.3 equiv).

  • Add acetophenone (1.0 equiv) followed by anhydrous methanol.

  • Fit the flask with a condenser and heat the mixture to 80 °C in an oil bath for 3 hours.

  • Monitor the reaction for the disappearance of the acetophenone spot by TLC.

  • After cooling to room temperature, add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oxime, which can be used directly or recrystallized.

Protocol 2: Preparation of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone[7]
  • Place the crude acetophenone oxime (1.0 equiv) in a dry round-bottomed flask equipped with a stir bar.

  • Add acetic anhydride (2.0 equiv).

  • Heat the mixture in an oil bath at 100 °C for 3 hours. Caution: Higher temperatures or longer times increase the risk of Beckmann rearrangement. Monitor progress carefully by TLC.

  • Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from hexane/ethyl acetate) or column chromatography.

Table 2: Summary of Common Side Products and Their Origin
Side Product Probable Origin
N-phenylacetamideBeckmann Rearrangement of O-acetyl oxime[1][2]
BenzonitrileBeckmann Fragmentation (competes with rearrangement)[3]
AcetophenoneIncomplete oximation or hydrolysis of oxime/product[3][5]
Acetophenone OximeIncomplete O-acetylation reaction[3]

Visualized Workflows and Logic

dot digraph "Overall_Workflow" { graph [rankdir="LR", label="Synthetic Workflow", labelloc=t, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes acetophenone [label="Acetophenone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents1 [label="NH₂OH·HCl,\nNaOAc, MeOH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; oxime [label="Acetophenone Oxime\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; reagents2 [label="Acetic Anhydride\n(Ac₂O)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Acetophenone\nO-Acetyl Oxime\n(Target Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges acetophenone -> oxime [label="Step 1: Oximation"]; reagents1 -> oxime [style=dashed]; oxime -> product [label="Step 2: O-Acetylation"]; reagents2 -> product [style=dashed]; } Caption: High-level two-step synthesis pathway.

dot digraph "Troubleshooting_Logic" { graph [label="Troubleshooting Low Yield", labelloc=t, fontname="Helvetica", fontsize=12]; node [shape=diamond, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

// Nodes start [label="Low Yield of\nFinal Product?", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_amide [label="Is N-phenylacetamide\nthe major product?"]; check_oxime [label="Is starting oxime\npresent in product?"]; check_ketone [label="Is acetophenone\npresent in product?"];

// Outcomes res_beckmann [label="Cause: Beckmann Rearrangement\nAction: Lower Temp, Reduce Time", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; res_incomplete_acetyl [label="Cause: Incomplete Acetylation\nAction: Check Stoichiometry, Monitor by TLC", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; res_hydrolysis [label="Cause: Hydrolysis / Incomplete Oximation\nAction: Use Anhydrous Conditions, Check Step 1", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; res_ok [label="Other issues\n(e.g., purification loss)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_amide; check_amide -> res_beckmann [label="Yes"]; check_amide -> check_oxime [label="No"]; check_oxime -> res_incomplete_acetyl [label="Yes"]; check_oxime -> check_ketone [label="No"]; check_ketone -> res_hydrolysis [label="Yes"]; check_ketone -> res_ok [label="No"]; } Caption: Decision tree for diagnosing low product yield.

References

  • R Discovery. (n.d.). Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Retrieved from [Link]

  • García-Rodeja, Y., et al. (2018). Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous-Flow Reactor. Chemistry – A European Journal, 24(50), 13160-13165. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Oximes. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of acetophenone oxime. Retrieved from [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization. Organic Letters, 11(21), 4890–4893. Retrieved from [Link]

  • Organic Syntheses. (2018). Procedure for the Preparation of (E)-Acetophenone O-acetyl oxime. Org. Synth. 2018, 95, 1-14. Retrieved from [Link]

  • Organic Syntheses. (2023). Preparation of Acetophenone O-acetyl oxime. Org. Synth. 2023, 100, 248-261. Retrieved from [Link]

  • Google Patents. (n.d.). CN111233719B - Process for preparing alpha-oxime acetophenone derivatives.
  • Science of Synthesis. (n.d.). Product Class 15: Oximes. Retrieved from [Link]

  • SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. Retrieved from [Link]

  • Fiveable. (n.d.). Acetophenone Oxime Definition. Retrieved from [Link]

  • Organic Syntheses. (2013). Preparation of (E)- and (Z)-1-Indanone Oxime. Org. Synth. 2013, 90, 1-11. Retrieved from [Link]

  • ACS Publications. (2009). O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C−H Bond Functionalization. Organic Letters. Retrieved from [Link]

Sources

Technical Support Center: Thermal Decomposition Limits of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone, also known as acetophenone O-acetyl oxime. Understanding the thermal stability of this oxime ester is critical for safe handling, experimental design, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone and what are its primary applications?

A1: 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone is an organic compound classified as an oxime ester. Structurally, it is the O-acetyl derivative of acetophenone oxime. Oxime esters are a class of compounds under intense investigation for their utility as Type I photoinitiators in free-radical polymerization processes.[1] Upon exposure to light or heat, they can undergo cleavage of the labile N-O bond to generate reactive radicals, making them valuable in fields like dental materials, coatings, and 3D printing.[2]

Q2: What is the primary safety concern regarding the thermal stability of this compound?

A2: The primary concern is the potential for rapid, exothermic decomposition. The N-O bond within the oxime ester functional group is relatively weak and can cleave at elevated temperatures.[1] If this decomposition occurs uncontrollably, it can lead to a rapid release of energy (an exotherm) and gaseous byproducts, posing a risk of pressure buildup in closed systems. Many oxime esters are known to have relatively low decomposition temperatures.[1]

Q3: What are the likely thermal decomposition products?

A3: The thermal decomposition is initiated by the homolytic cleavage of the N-O bond. This generates an iminyl radical and an acetyloxy radical. The acetyloxy radical can subsequently undergo decarboxylation to form a methyl radical and carbon dioxide. These highly reactive radical species can then participate in a variety of secondary reactions. During a fire or thermal event, irritating and toxic gases may be generated.[3][4]

Q4: At what temperature does 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone begin to decompose?

A4: The exact decomposition temperature can be influenced by factors such as purity, heating rate, and the experimental atmosphere. However, studies on analogous oxime esters show decomposition onset temperatures (Td), defined as the temperature at 5% weight loss, can range from approximately 146°C to 191°C.[1][2] It is crucial to perform thermal analysis on your specific batch to determine its precise thermal limits.

Visualizing the Decomposition Pathway

The initial step in the thermal decomposition is the homolytic cleavage of the nitrogen-oxygen bond, which is the weakest bond in the molecule. This generates two radical intermediates that drive subsequent reactions.

Caption: Initial thermal decomposition of the oxime ester.

Experimental Protocol: Assessing Thermal Stability

To ensure experimental safety and validity, we recommend performing both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5]

Core Methodologies: TGA and DSC
  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which decomposition begins and the extent of mass loss.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It identifies exothermic (heat-releasing) or endothermic (heat-absorbing) transitions, which is critical for assessing hazardous decomposition events.[7][8]

Step-by-Step Protocol
  • Instrument Calibration: Ensure both TGA and DSC instruments are calibrated according to the manufacturer's guidelines. For DSC, use certified reference materials like indium to verify temperature and enthalpy accuracy.[6]

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the compound into a clean aluminum DSC pan or a ceramic/platinum TGA pan.

    • For DSC analysis, use a hermetically sealed pan to contain any evolved gases and prevent evaporation before decomposition. This is critical for accurate enthalpy measurements.

    • Run a parallel experiment in a vented or pinhole pan to understand the effect of pressure.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min.

    • Heating Rate: A standard rate of 10 °C/min is recommended for initial screening.[9] Slower or faster rates can be used to study kinetic effects.

    • Temperature Range: 30 °C to 400 °C. Ensure the upper limit is sufficient to capture the entire decomposition event.

  • Data Acquisition & Analysis:

    • TGA: Record the mass vs. temperature curve. Determine the onset temperature of decomposition (T_onset), often calculated at 5% mass loss (T_d5).

    • DSC: Record the heat flow vs. temperature curve. Identify the onset temperature of any exothermic or endothermic peaks. Integrate the area under an exothermic peak to determine the enthalpy of decomposition (ΔH_d) in J/g. A large, sharp exotherm indicates a significant and rapid release of energy.

Quantitative Data Summary

The following table provides a representative summary of thermal analysis data for oxime esters found in the literature. Note: These values are for illustrative purposes; you must analyze your own sample.

ParameterSymbolTypical RangeSignificance
Decomposition Onset (5% loss)T_d5145 - 195 °C[1][2]Temperature at which significant mass loss begins.
DSC Exotherm OnsetT_onset150 - 200 °CTemperature at which heat release begins.
DSC Exotherm PeakT_peak160 - 220 °CTemperature of maximum decomposition rate.
Enthalpy of DecompositionΔH_d> 150 J/gA higher value indicates more energetic decomposition.[10]

Troubleshooting Guide

Q: My TGA curve shows a mass loss below 100°C. Is this decomposition?

A: Unlikely. A mass loss event below 100°C is typically due to the evaporation of residual solvent (e.g., ethyl acetate, hexane) or moisture.[11] Ensure your sample is thoroughly dried under vacuum before analysis. If the issue persists, the sample may be impure.

Q: The DSC curve for my sample shows a sharp, intense exothermic peak. What does this mean and what precautions are necessary?

A: A sharp, intense exotherm indicates a rapid, highly energetic decomposition event. This is a significant thermal hazard. Precautions include:

  • Scale Limitation: Avoid scaling up reactions involving this compound without a thorough hazard evaluation.

  • Temperature Control: Never heat the compound near or above its determined T_onset in a closed or large-scale system.

  • Safe Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials like strong oxidizing agents, acids, and alkalis.[4][12]

Q: My DSC results are not reproducible. What could be the cause?

A: Lack of reproducibility in DSC can stem from several factors:[7]

  • Sample Heterogeneity: Ensure the sample taken for analysis is representative of the entire batch.

  • Pan Type: Inconsistent use of sealed vs. vented pans will yield different results. For thermally unstable compounds, sealed pans are generally preferred for hazard assessment.

  • Heating Rate: Different heating rates can shift transition temperatures. Maintain a consistent rate for comparison.

  • Sample Mass: Significant variations in sample mass can affect peak shape and temperature.

Q: How should I handle and store 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone safely?

A:

  • Handling: Handle in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13][14] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place. Refrigeration (e.g., ~4°C) is recommended to ensure long-term stability and prevent slow decomposition over time.[3][4] Keep away from incompatible materials.[4]

References

  • Title: Oxime Esters as Efficient Initiators in Photopolymerization Processes Source: MDPI URL: [Link]

  • Title: Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization Source: PMC (PubMed Central) URL: [Link]

  • Title: (a) TGA thermograms and (b) DSC curves of oxime esters in N2. Source: ResearchGate URL: [Link]

  • Title: Absolute purity determination of thermally unstable compounds by differential scanning calorimetry Source: ACS Publications URL: [Link]

  • Title: (a) TGA thermograms and (b) DSC curves of oxime esters in N2. Source: ResearchGate URL: [Link]

  • Title: On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes Source: ResearchGate URL: [Link]

  • Title: Material Safety Data Sheet - Acetophenone oxime Source: Cole-Parmer URL: [Link]

  • Title: QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES Source: USAMV Iasi URL: [Link]

  • Title: Oximes Source: STOP Carcinogens at work URL: [Link]

  • Title: Differential scanning calorimetry Source: Wikipedia URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC) Source: Mechanical Testing and Thermal Characterisation Laboratory URL: [Link]

  • Title: Synthesis, Thermal Decomposition Kinetics and Detonation Performance of a Three-Dimensional Solvent-Free Energetic Ag(I)-MOF Source: MDPI URL: [Link]

  • Title: Applications of differential scanning calorimetry to the study of thermal energy storage Source: Office of Scientific and Technical Information URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: MDPI URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors Source: PubMed URL: [Link]

  • Title: Reaction scope with respect to acetophenones. Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors Source: MDPI URL: [Link]

  • Title: Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity Source: MDPI URL: [Link]

  • Title: Kinetics of Thermal Decomposition of 1,1-Bis(Methoxy-NNO-Azoxy)-3-Nitro-3-Azabutane Source: ResearchGate URL: [Link]

  • Title: On the Mechanism of Thermal Decomposition of 1,1-Diamino-2,2-dinitroethene (FOX-7) and its Cyclic Derivatives Source: Biblioteka Nauki URL: [Link]

  • Title: Synthesis of enaminone 1 and its reactions with o-aminophenol, o-aminothiophenol, ethanolamine and cysteamine hydrochloride. Source: ResearchGate URL: [Link]

  • Title: Polymorph Dependent Initial Thermal Decay Mechanism of 1,1-Diamino-2,2-Dinitroethylene (FOX-7) Source: Preprints.org URL: [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone, an O-acetylated oxime ester derived from acetophenone, is a member of a compound class that has garnered significant interest, particularly as Type I photoinitiators in radical polymerization processes.[1][2] The efficacy and reaction kinetics of these molecules are profoundly influenced by their stereochemistry around the carbon-nitrogen double bond (C=N). The existence of (Z) and (E) isomers necessitates robust analytical methodologies for unambiguous structural elucidation, isomeric purity assessment, and overall quality control.[3][4]

This guide provides an in-depth analysis of the ¹H NMR spectrum of the (Z)-isomer of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone. We will explore the causality behind its characteristic spectral features and compare its analytical signature with that of its (E)-isomer counterpart. Furthermore, we will objectively compare the utility of ¹H NMR with alternative spectroscopic techniques—¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—to establish a comprehensive, multi-technique framework for the definitive characterization of this important molecule.

Part 1: In-Depth ¹H NMR Spectrum Analysis of (Z)-1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for distinguishing between geometric isomers of oxime esters.[5] The spatial arrangement of substituents around the C=N bond creates distinct magnetic environments, leading to characteristic chemical shifts in both ¹H and ¹³C NMR spectra.

The structure of the (Z)-isomer places the phenyl group and the acetate group on the same side of the C=N double bond. This configuration is key to understanding its ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons in the (Z)-isomer, based on established principles of NMR spectroscopy and data from analogous structures.

Proton Assignment Predicted Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Integration Rationale
H-a (Acetyl CH₃)~2.25Singlet (s)3HProtons of the acetyl group, appearing as a sharp singlet in a typical aliphatic region.
H-b (Imine CH₃)~2.35Singlet (s)3HProtons of the methyl group attached to the imine carbon. Its chemical shift is influenced by the adjacent C=N bond and the stereochemistry.
H-c, H-d, H-e (Aromatic)~7.40 - 7.70Multiplet (m)5HProtons of the phenyl ring. The ortho-protons (H-c) are typically found more downfield due to the anisotropic effect of the C=N bond.
Detailed Interpretation and the Significance of (Z)-Stereochemistry
  • Aromatic Protons (H-c, d, e): The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region of the spectrum. The protons ortho to the C=N bond are expected to be deshielded and resonate at a lower field compared to the meta and para protons due to the electron-withdrawing nature and magnetic anisotropy of the imine-ester functionality.

  • Aliphatic Methyl Protons (H-a, H-b): The two methyl groups give rise to two distinct singlets.

    • Acetyl Methyl (H-a): The singlet around 2.25 ppm is characteristic of an acetyl group attached to an oxygen atom.

    • Imine Methyl (H-b): The chemical shift of this methyl group is highly diagnostic of the C=N bond's stereochemistry. In the (Z)-isomer, this methyl group is anti to the bulky phenyl group and syn to the acetate moiety. This specific spatial arrangement dictates its chemical shift.

The key to distinguishing isomers lies in the anisotropic (spatially dependent) magnetic field generated by the C=N double bond and through-space interactions between substituents.[5] Protons situated syn to the ester group in the (Z)-isomer are generally shielded and appear at a lower chemical shift (upfield) compared to the corresponding proton in the (E)-isomer.[5]

Part 2: A Comparative Guide to Spectroscopic Alternatives

While ¹H NMR is a primary tool, a comprehensive analysis relies on a multi-technique approach. Each method provides orthogonal data, building a self-validating system for structural confirmation and purity assessment.

G HPLC HPLC H_NMR H_NMR HPLC->H_NMR Confirm Isomer MS MS HPLC->MS Identify Peaks C_NMR C_NMR H_NMR->C_NMR Complementary Data Data Data H_NMR->Data C_NMR->Data MS->Data Report Report Data->Report FTIR FTIR FTIR->Data Sample Sample Sample->FTIR

¹³C NMR Spectroscopy

Complementing the ¹H NMR, ¹³C NMR provides a map of the carbon skeleton.

  • Key Signals: The spectrum will distinctly show the imine carbon (C=N) around 155-160 ppm, the carbonyl carbon (C=O) around 168-172 ppm, and the aromatic carbons.[5][6][7]

  • Isomer Differentiation: Similar to ¹H NMR, the chemical shifts of carbons near the C=N bond are sensitive to stereochemistry. In the more sterically hindered (Z)-isomer, carbons in close proximity often experience shielding, causing their signals to appear at a lower chemical shift (upfield) compared to the less crowded (E)-isomer.[5]

Mass Spectrometry (MS)

MS is indispensable for confirming the molecular weight and probing the molecule's stability and fragmentation pathways.

  • Molecular Ion: Electrospray Ionization (ESI) or other soft ionization techniques should reveal the protonated molecular ion [M+H]⁺, confirming the elemental composition (C₉H₁₁NO₂).

  • Fragmentation: Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), will induce fragmentation.[8] Key fragmentation pathways for oxime esters can provide structural confirmation. This is particularly useful for identifying unknown impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

  • Characteristic Bands:

    • C=O Stretch: A strong absorbance band around 1760-1780 cm⁻¹ is indicative of the ester carbonyl group.

    • C=N Stretch: A medium intensity band around 1640-1660 cm⁻¹ corresponds to the imine bond.

    • N-O Stretch: A band in the 930-960 cm⁻¹ region can be attributed to the N-O single bond.

  • Limitations: While excellent for functional group identification, FTIR is often less sensitive to the subtle structural differences between E/Z isomers compared to NMR.[5]

Comparative Summary of Analytical Techniques
Technique Primary Application for this Molecule Strengths Limitations
¹H NMR Unambiguous isomer identification; Structural elucidation; Purity assessment (qNMR)[9][10]Highly sensitive to stereochemistry; Provides quantitative information; Non-destructive.Requires pure sample for clear interpretation; Can have overlapping signals.
¹³C NMR Carbon skeleton confirmation.Confirms number of unique carbons; Sensitive to electronic environment.Low sensitivity (requires more sample/time); Generally not quantitative without specific parameters.
Mass Spec (MS) Molecular weight confirmation; Impurity identification.Extremely sensitive (low sample amount); Provides fragmentation data for structural clues.Isomers often have identical mass spectra; Soft ionization may not provide fragmentation.
FTIR Functional group confirmation.Fast, simple, and inexpensive.Insensitive to subtle stereochemical differences; Provides limited structural information.
HPLC / GC Isomer separation; Purity assessment.Excellent for separating isomers and impurities[5][11]; Highly quantitative.Requires method development; Destructive; Does not provide detailed structural information alone.

Part 3: Experimental Protocols & Best Practices

Adherence to standardized protocols is critical for generating reproducible and trustworthy data.

Protocol 1: High-Resolution ¹H NMR Acquisition

This protocol outlines the steps for acquiring a standard, high-quality ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a suitable choice as it readily dissolves many organic compounds and its residual proton signal at δ 7.26 ppm provides a convenient reference.

    • Ensure the sample is fully dissolved; vortex gently if necessary.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse experiment (e.g., zg30 on Bruker systems). A 30° pulse angle is a good compromise between signal intensity and allowing for a shorter relaxation delay.

    • Spectral Width: Set a spectral width of ~16 ppm (e.g., from -2 to 14 ppm) to ensure all proton signals are captured.

    • Acquisition Time (aq): Set to 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): Use a delay of 2-5 seconds. For quantitative analysis (qNMR), this delay must be extended to at least 5 times the longest T₁ relaxation time of any proton being measured to ensure full magnetization recovery.[9]

    • Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum manually to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual CDCl₃ peak to δ 7.26 ppm.

    • Integrate all signals and analyze the chemical shifts and coupling patterns.

Conclusion

The comprehensive analysis of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone requires a judicious application of modern analytical techniques. ¹H NMR spectroscopy stands out as the most definitive method for confirming the (Z)-stereochemistry, providing clear structural insights that are difficult to obtain with other methods. However, for a complete and robust characterization that meets the rigorous standards of pharmaceutical and materials science research, a multi-technique approach is imperative. By integrating data from ¹H and ¹³C NMR, Mass Spectrometry, and FTIR, and using chromatographic techniques for purity and isomer separation, researchers can achieve a self-validating and unambiguous understanding of the molecule's identity, purity, and isomeric integrity.

References

  • Oxime Esters as Efficient Initiators in Photopolymerization Processes. MDPI. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • Gas chromatography–Fourier transform infrared spectroscopy reveals dynamic molecular interconversion of oximes. Analyst (RSC Publishing). [Link]

  • Identification of E and Z isomers of some cephalosporins by NMR. Trade Science Inc. [Link]

  • Photochemistry and Reaction Pathway of Oxime Esters as Radical Photoinitiators. ResearchGate. [Link]

  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Research Publishing Group. [Link]

  • (Z)-Acetophenone oxime. PubChem, National Institutes of Health. [Link]

  • Acetophenone 13C NMR Analysis. Scribd. [Link]

  • (E)-Acetophenone oxime. PubChem, National Institutes of Health. [Link]

  • Gas chromatography-mass spectrometry of the trimethylsilyl (oxime) ether/ester derivatives of cholic acids: Their presence in the aquatic environment. ResearchGate. [Link]

  • Analysis of oxosteroids by nano-electrospray mass spectrometry of their oximes. Scilit. [Link]

  • Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. [Link]

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  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]

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A Comparative Guide to Oxime Esters: Benchmarking 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone Against Advanced Photoinitiators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility and Rise of Oxime Esters

Oxime esters are a class of organic compounds that have garnered significant attention across diverse fields, from polymer science to drug discovery. Their defining feature is the N–O bond within the oxime ester group, which is susceptible to cleavage under specific conditions, most notably upon exposure to light. This characteristic makes them exceptionally effective as Type I photoinitiators, which generate free radicals through unimolecular bond breaking upon irradiation.[1][2]

In the realm of photopolymerization, the demand for initiators that are efficient, sensitive to specific wavelengths (especially safer, visible light from LEDs), and suitable for a variety of applications including coatings, 3D printing, and dental materials, has driven extensive research.[2][3] While early oxime esters were effective under UV light, modern research focuses on modifying their chemical structures to enhance their performance in the visible light spectrum.[1] Beyond photopolymerization, the unique reactivity of oxime esters has been harnessed for complex organic synthesis, such as the construction of N-heterocycles, and for innovative biomedical applications like photo-activated drug delivery.[4][5][6]

This guide provides a comparative analysis of a foundational oxime ester, 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone —also known commercially as OXE-02 —against a range of structurally diverse and advanced alternatives. We will delve into their performance as photoinitiators, supported by experimental data, and provide detailed protocols for their synthesis and evaluation, offering researchers a comprehensive resource for selecting and utilizing these powerful chemical tools.

Spotlight on the Benchmark: 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone (OXE-02)

1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone, the O-acetyl derivative of acetophenone oxime, represents a first-generation, commercially available oxime ester photoinitiator. Its chemical structure is relatively simple, consisting of a phenyl ring attached to an acetylated oxime moiety.

Key Characteristics:

  • Mechanism of Action: Like other Type I photoinitiators, OXE-02 undergoes homolytic cleavage of its weak N–O bond upon photo-irradiation. This process generates an iminyl radical and an acyloxyl radical, the latter of which can subsequently decarboxylate to produce a highly reactive methyl radical. Both radical species are capable of initiating free-radical polymerization.

  • Photophysical Properties: A critical limitation of OXE-02 and its structural analog, OXE-01, is their weak absorption in the near-UV (UV-A) and visible light regions.[1][7] Their primary absorption lies in the shorter UV-B and UV-C ranges, which does not align well with the emission spectra of modern, safer LED light sources (e.g., 365-405 nm).[3] This mismatch necessitates higher initiator concentrations or longer exposure times, limiting its efficiency in many contemporary applications.

Despite these limitations, its well-understood behavior and commercial availability make it an essential benchmark for evaluating the performance of new, advanced photoinitiators.

Comparative Analysis: Performance Against Modern Oxime Esters

The primary strategy for improving upon the OXE-02 scaffold involves attaching a larger, conjugated chromophore to the oxime ester group. This modification enhances the molecule's ability to absorb lower-energy (longer wavelength) light, a crucial feature for LED-based photopolymerization.[8]

Key Structural Alternatives:
  • Coumarin-Based Oxime Esters (COXEs): These compounds incorporate a coumarin scaffold, a well-known chromophore. By modifying the substitution pattern on the coumarin ring, their absorption properties can be finely tuned. For instance, introducing a methoxy group at the 6-position of the coumarin ring has been shown to significantly red-shift the absorption maximum and enhance photoinitiation efficiency compared to OXE-02.[1]

  • Naphthalene-Based Oxime Esters: Incorporating fused aromatic rings like naphthalene expands the π-conjugated system, improving electron delocalization and shifting absorption to longer wavelengths.[2] Studies have shown that naphthalene-based oxime esters, particularly those with methoxy substituents, exhibit superior final monomer conversion rates under both UV and 405 nm LED irradiation compared to simpler structures.[2]

  • Carbazole-Based Oxime Esters: Carbazole is another excellent chromophore that, when fused with other aromatic systems like coumarin, creates highly sensitive photoinitiators. Certain carbazole-fused coumarin oxime esters have demonstrated exceptional performance, even rivaling or exceeding the benchmark diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) under 405 nm LED light.[9] Remarkably, some of these systems are sensitive enough to be activated by sunlight, opening avenues for green and sustainable polymerization processes.[9]

Quantitative Performance Data

The following table summarizes the performance of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone (OXE-02) in comparison to several advanced oxime esters in the photopolymerization of acrylate monomers.

PhotoinitiatorChromophoreLight SourceFinal Monomer Conversion (FC)Reference
OXE-02 (This Guide's Focus) PhenylUV / Low Vis~90% (HDDA)[10][11] (Note: Efficiency drops significantly at longer wavelengths like 405 nm due to low absorption[7])
6-Methoxy Coumarin Oxime Ester (6-COXE)CoumarinLEDHigher than OXE-02[1]
Naphthalene Oxime Ester (NA-3)NaphthaleneLED @ 405 nm41% (TMPTA)[2]
Carbazole-Fused Coumarin Oxime Ester (OXE-1)Carbazole-CoumarinLED @ 405 nm~67% (TMPTA)[10][11] (Similar or better than TPO)
Carbazole-Fused Coumarin Oxime Ester (OXE-5)Carbazole-CoumarinSunlightExcellent[9]

TMPTA: Trimethylolpropane triacrylate; HDDA: 1,6-Hexanediol diacrylate.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols described below are designed as self-validating systems. The causality behind key experimental choices is explained to provide deeper insight.

Diagram of the General Photoinitiation Mechanism

G cluster_0 Photo-Excitation cluster_1 N-O Bond Cleavage cluster_2 Initiation OximeEster Oxime Ester (R-C(=N-O-C(=O)R')-R'') ExcitedState Excited State* OximeEster->ExcitedState hν (Light) Radicals Iminyl Radical (R-C(=N•)-R'') + Acyloxyl Radical (R'COO•) ExcitedState->Radicals Fast Cleavage Polymerization Monomer Polymerization Radicals->Polymerization Initiates Decarboxylation Decarboxylation (Optional) Radicals->Decarboxylation -CO₂ AlkylRadical Alkyl Radical (R'•) Decarboxylation->AlkylRadical AlkylRadical->Polymerization Initiates

Caption: General mechanism of Type I photoinitiation by oxime esters.

Protocol 1: Synthesis of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone

This protocol describes the acylation of acetophenone oxime. The choice of a mild base and low temperature is crucial to prevent side reactions.

Diagram of Synthesis Workflow

G Start Acetophenone Oxime + Anhydrous Solvent (e.g., THF) + Base (e.g., Pyridine) Cooling Cool to 0 °C Start->Cooling Addition Slowly Add Acetyl Chloride Cooling->Addition Reaction Stir at 0 °C to RT (Monitor by TLC) Addition->Reaction Workup 1. Filter Salt 2. Aqueous Wash (NaHCO₃) 3. Dry Organic Layer Reaction->Workup Purification Concentrate & Purify (Chromatography or Recrystallization) Workup->Purification Product Final Product: 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone Purification->Product G Prep Prepare Formulation: Monomer (e.g., TMPTA) + Photoinitiator (e.g., 0.5 wt%) Sample Deposit thin layer of formulation between two salt plates (e.g., BaF₂) Prep->Sample Setup Place sample in RT-FTIR spectrometer Sample->Setup Irradiation Irradiate with LED Light Source (e.g., 405 nm) Setup->Irradiation Acquisition Simultaneously record IR spectra over time Setup->Acquisition Irradiation->Acquisition triggers polymerization Analysis Monitor decrease of acrylate peak area (e.g., ~1635 cm⁻¹) Acquisition->Analysis Result Calculate Monomer Conversion vs. Time Analysis->Result

Sources

Safety Operating Guide

Navigating the Safe Disposal of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone, a compound within the oxime ether class. By understanding the inherent hazards and adhering to these procedures, laboratories can ensure a safe working environment and maintain environmental stewardship.

I. Hazard Assessment and Pre-Disposal Precautions

Before initiating any disposal procedures, a thorough understanding of the potential risks is essential. Based on data from analogous compounds, 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone should be handled as a hazardous substance.

Key Potential Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4]

  • Skin and Eye Irritation: Can cause irritation upon contact with skin and serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[4][5][6]

  • Environmental Hazards: While specific data is unavailable, similar compounds may be harmful to aquatic life.[7] It is prudent to prevent its release into the environment.[7]

Personal Protective Equipment (PPE): A fundamental aspect of laboratory safety is the consistent and correct use of PPE. Before handling 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone for disposal, ensure the following are worn:

  • Eye Protection: Chemical safety goggles or a face shield.[7][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7][9]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[7][9]

  • Respiratory Protection: In cases of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator is recommended.[6][7]

II. Step-by-Step Disposal Protocol

The primary and most crucial step for the disposal of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone is to engage a licensed hazardous waste disposal company.[7][9][10][11][12] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[7][10]

1. Waste Collection:

  • Collect all waste containing 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone, including any unused product, reaction residues, and contaminated materials (e.g., pipette tips, absorbent pads from spills), in a designated and chemically compatible container.[7][13]

  • The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[7]

2. Labeling:

  • Clearly and accurately label the waste container. The label should include:

    • The words "Hazardous Waste."[12][13]

    • The full chemical name: "1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone."[12][13]

    • Any known hazard classifications (e.g., "Harmful if Swallowed," "Skin Irritant," "Eye Irritant").[13]

    • The date of accumulation.

3. Temporary Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[7][13]

  • This area should be away from general laboratory traffic and incompatible materials, particularly strong oxidizing agents.[2][3][9][12]

  • Ensure the storage area has secondary containment to manage any potential leaks or spills.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[12]

  • Provide the disposal company with all necessary information about the waste, including its chemical identity and known hazards.

III. Spill Management

In the event of a spill, prompt and safe cleanup is critical to minimize exposure and environmental contamination.

1. Evacuate and Ventilate:

  • Immediately evacuate all non-essential personnel from the spill area.

  • Ensure the area is well-ventilated to disperse any vapors.[7]

2. Control Ignition Sources:

  • Although not definitively classified as flammable, it is good practice to remove all sources of ignition from the immediate vicinity as a precaution.[7]

3. Absorb and Contain:

  • For liquid spills, use an inert, absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[7]

  • Do not use combustible materials like paper towels as the primary absorbent.

4. Collect and Dispose:

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[12][13]

  • This contaminated material must be disposed of as hazardous waste following the same procedures outlined above.

5. Decontaminate:

  • Thoroughly clean the spill area with an appropriate solvent or detergent and water.

  • Collect all cleaning materials and dispose of them as hazardous waste.

IV. Data Summary and Workflow Visualization

To provide a clear and concise overview, the following table summarizes the key disposal and safety information.

Parameter Guideline References
Primary Disposal Method Approved Hazardous Waste Disposal Plant[4][5][7][9][10][11]
Personal Protective Equipment Safety Goggles, Chemical-Resistant Gloves, Lab Coat[5][7][9]
Waste Container Designated, Labeled, Tightly Closed[7][13]
Waste Labeling "Hazardous Waste," Full Chemical Name, Hazard Information[12][13]
Spill Cleanup Absorb with Inert Material, Collect in Labeled Container[7][12]
Incompatible Materials Strong Oxidizing Agents[2][3][9]

Disposal Workflow Diagram:

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response PPE Don Appropriate PPE Collect Collect Waste in Designated Container PPE->Collect Label Label Container as 'Hazardous Waste' Collect->Label Store Store in Secure, Ventilated Area Label->Store Contact Contact EHS or Licensed Contractor Store->Contact Dispose Arrange for Pickup and Disposal Contact->Dispose Evacuate Evacuate & Ventilate Absorb Absorb Spill with Inert Material Evacuate->Absorb CollectSpill Collect & Dispose as 'Hazardous Waste' Absorb->CollectSpill

Caption: A flowchart illustrating the proper disposal workflow for 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone.

By implementing these procedures, laboratories can effectively manage the waste generated from their research activities, ensuring the safety of their personnel and the protection of the environment.

References

  • Acetophenone oxime ether ether ether | C8H3NO4 | CID 129782885 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters - Academic Research Publishing Group. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • Reagents, LC, OPA Reagent Kit for Amino Acid Analysis with Li or Na Type Column - Shimadzu Scientific Instruments. Available from: [Link]

  • Improved GC/MS Analysis of Opiates with Use of Oxime-TMS Derivatives | Journal of Forensic Sciences 1972-2005 - ASTM Digital Library. Available from: [Link]

  • Material Safety Data Sheet - 1-Indanone, 99+% - Cole-Parmer. Available from: [Link]

  • Safety Data Sheet - Angene Chemical. Available from: [Link]

  • Chemical Waste Management Guide - Auburn University. Available from: [Link]

  • (PDF) Oxime Derivatives: A Valid Pharmacophore in Medicinal Chemistry - ResearchGate. Available from: [Link]

  • STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS - Kamat Lab. Available from: [Link]

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Personal Protective Equipment & Handling Guide: 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Chemical Identity: 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone Common Synonyms: Acetophenone


-acetyloxime; Acetophenone oxime acetate.
CAS Registry Number:  19126-19-3 (Isomer specific) / General class: Oxime Esters.

Operational Risk Profile: This compound belongs to the oxime ester class. While valuable as acylating agents and photo-initiators, they present specific risks often overlooked in standard MSDS summaries.

  • Thermal Instability: The N-O bond is energetically labile. Bulk heating of the neat solid can lead to exothermic decomposition (runaway reaction) [1].

  • Hydrolytic Sensitivity: Contact with strong acids or bases releases hydroxylamine derivatives and acetophenone, both of which are sensitizers and irritants [2].

  • Sensitization: High potential for allergic skin reaction (contact dermatitis) upon repeated exposure.

PPE Selection Matrix (Personal Protective Equipment)

The following matrix moves beyond generic "wear gloves" advice, providing specific breakthrough logic based on the physical state of the reagent.

PPE CategoryComponentSpecificationScientific Rationale
Hand Protection Primary Glove Nitrile (Minimum 5 mil) Solid State Handling: Nitrile provides excellent abrasion resistance against crystalline powders. Solution Handling: If dissolved in polar solvents (e.g., Methanol), Nitrile is sufficient.
Secondary Glove Silver Shield / Laminate Critical: If dissolved in halogenated solvents (DCM/Chloroform) or ketones, nitrile degrades rapidly (<5 mins). Laminate liners prevent permeation of the carrier solvent [3].
Eye Protection Primary Chemical Splash Goggles Safety Glasses are Insufficient. Oxime esters are severe eye irritants. Goggles seal against fine dust migration and liquid splashes during hydrolysis events.
Respiratory Solid Handling N95 / P100 Mask Prevents inhalation of fine particulates during weighing.
Solution/Heat Half-Face Respirator (OV Cartridge) If heating >40°C, organic vapors (OV) from decomposition or solvent off-gassing must be captured.
Body Defense Lab Coat Flame Resistant (Nomex/Cotton) Due to the combustibility of the acetyl moiety, standard polyester blends should be avoided to prevent melting into skin during a fire event.
PPE Decision Logic

The following decision tree illustrates the selection process based on experimental conditions.

PPE_Logic Start Start: Risk Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution ProtocolA Protocol A: Nitrile Gloves + N95 + Goggles Solid->ProtocolA Dust Hazard SolventCheck Check Solvent Type Solution->SolventCheck ProtocolB Protocol B: Double Glove (Nitrile) + Fume Hood SolventCheck->ProtocolB Polar (MeOH, Water) ProtocolC Protocol C: Laminate Liners + OV Respirator SolventCheck->ProtocolC Penetrating (DCM, THF)

Figure 1: PPE Selection Logic based on physical state and solvent carrier compatibility.

Operational Handling Protocol: The "Closed-Loop" Method

To maintain scientific integrity and safety, use the Closed-Loop Method . This minimizes exposure by ensuring the compound is never open to the atmosphere outside of a controlled environment.[1]

Phase 1: Preparation & Weighing
  • Engineering Control: Work strictly within a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Static Control: Use an antistatic gun or ionizer bar. Dry organic powders (like oxime esters) are prone to static charge buildup, which can cause scattering (contamination) or spark discharge (ignition) [4].

  • Step 1: Place the receiving vessel (flask) inside the hood.

  • Step 2: Tare the balance inside the hood if possible. If the balance is external, use a secondary containment vessel (weighing boat inside a jar) to transport the solid.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly.

    • Why? The heat of solution is generally low, but if the compound contains trace free hydroxylamine (impurity), rapid solvation can trigger decomposition.

  • Inert Atmosphere: Blanket the reaction with Nitrogen or Argon. Oxygen can accelerate the degradation of the oxime ether linkage.

Phase 3: Quenching & Cleanup
  • Quench: Do not quench directly with strong acid. Use a buffered solution (e.g., Ammonium Chloride) to prevent rapid hydrolysis and heat generation.

  • Decontamination: Wipe surfaces with a 5% surfactant solution (detergent), followed by water. Avoid using Acetone for cleaning spills of this specific compound, as it may facilitate skin permeation of the residue.

Handling Workflow Diagram

Workflow Start Start Procedure Check 1. Verify Engineering Controls (Hood Flow & Static) Start->Check Weigh 2. Weighing (Anti-Static) Check->Weigh Transfer 3. Solvent Addition (Inert Atmosphere) Weigh->Transfer Solid Transfer React 4. Reaction Monitoring Transfer->React Waste 5. Waste Segregation React->Waste Quench

Figure 2: Operational workflow emphasizing engineering controls prior to handling.

Emergency Response & Disposal
Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Don double nitrile gloves and a half-face respirator if dust is visible.

  • Containment: Cover the spill with an inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible organic + oxidizable nitrogen compound = fire risk) [5].

  • Cleaning: Scoop into a dedicated waste container. Do not mix with general trash.

Exposure First Aid[1][2][3]
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][4] The acetate group can hydrolyze to acetic acid in the eye, causing progressive damage. Seek an ophthalmologist.

  • Skin Contact: Wash with soap and water.[1][2][5] Monitor for redness (sensitization) for 24-48 hours.

Disposal Protocol
  • Waste Stream: Segregate as "Organic Solid - Nitrogen Containing" .

  • Prohibition: NEVER dispose of down the drain. Hydrolysis in sewer lines can release Acetophenone (stench/toxic) and Hydroxylamine (explosive potential when concentrated).

  • Method: High-temperature incineration is the only validated disposal method to destroy the N-O bond safely.

References
  • National Center for Biotechnology Information. (2026).[1][2][6] PubChem Compound Summary for CID 74765, Acetophenone oxime. Retrieved February 25, 2026 from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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